1-Methylxanthine-13C,d3
Description
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Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
170.15 g/mol |
IUPAC Name |
1-(trideuterio(113C)methyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1+1D3 |
InChI Key |
MVOYJPOZRLFTCP-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylxanthine-13C,d3
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Methylxanthine-13C,d3, an isotopically labeled form of 1-Methylxanthine. This document is intended for researchers, scientists, and professionals in drug development and metabolic research.
Core Chemical Properties
This compound is a stable isotope-labeled version of 1-Methylxanthine, a major metabolite of caffeine (B1668208) and theophylline (B1681296).[1][2] The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms results in a mass shift of +4, making it an ideal internal standard for mass spectrometry-based quantitative analysis.
Quantitative Data Summary
| Property | Value |
| CAS Number | 1202865-49-3[3][4][5] |
| Molecular Formula | 13CC5D3H3N4O2 |
| Molecular Weight | 170.15 g/mol |
| Melting Point | ≥300°C[3] |
| Density | 1.540 ± 0.06 g/cm³ (predicted)[3] |
| Form | Powder[3] |
| Storage Temperature | -20°C[3][4] |
| Isotopic Purity | 98 atom % 13C; 98 atom % D |
| Chemical Purity | ≥97% (CP) |
| InChI | InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1+1D3[4] |
| InChIKey | MVOYJPOZRLFTCP-KQORAOOSSA-N[4] |
| Canonical SMILES | [13CH3]n1c(=O)c2c([nH]c1=O)nc[nH]2[4] |
Role in Research and Drug Development
Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research.[1] Their primary applications include:
-
Internal Standard: Due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass, it serves as an excellent internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for precise and accurate measurement of 1-Methylxanthine in biological matrices.
-
Tracer in Metabolic Studies: It can be used as a tracer to investigate the pharmacokinetics and metabolic pathways of caffeine, theophylline, and other related methylxanthines.[1]
Metabolism and Signaling Pathways
1-Methylxanthine is a significant human urinary metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[1][2][6] It is primarily formed through the 7-demethylation of paraxanthine (B195701) (1,7-dimethylxanthine), which is the major metabolite of caffeine.[7][8] It can also be produced via the 3-demethylation of theophylline.[7][8]
Biologically, 1-Methylxanthine acts as an adenosine (B11128) receptor antagonist and can activate ryanodine (B192298) receptor (RyR) channels, which may enhance neurotransmitter release.[7][8]
Experimental Protocols
Synthesis of 1-Methylxanthine
A reproducible, six-step synthesis of 1-Methylxanthine has been reported.[9] While the synthesis of the isotopically labeled analog is more complex, a general outline based on known synthetic routes for methylxanthines involves the following key transformations:
-
Starting Material: A suitable pyrimidine (B1678525) derivative is chosen as the starting point.
-
Nitrosation: The pyrimidine is nitrosated.[9]
-
Reduction: The nitroso group is reduced to an amino group.[9]
-
Cyclization: The imidazole (B134444) ring is formed by reacting the diamino pyrimidine derivative with a suitable reagent like formamide.[9]
-
Methylation: Introduction of the methyl group at the N1 position is achieved using a methylating agent. For the labeled compound, this would involve using 13C,d3-labeled methyl iodide or a similar reagent.
The final product is then purified, typically by recrystallization.[9] The structure and purity are confirmed using techniques like NMR, mass spectrometry, and elemental analysis.[10]
Quantitative Analysis using this compound
A typical workflow for the quantitative analysis of 1-Methylxanthine in a biological sample (e.g., urine, plasma) using LC-MS/MS would be as follows:
-
Sample Preparation:
-
A known amount of this compound (internal standard) is spiked into the biological sample.
-
Proteins are precipitated using a suitable solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE).
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into an HPLC system for chromatographic separation.[11]
-
The eluent is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte (1-Methylxanthine) and the internal standard (this compound).
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
The concentration of 1-Methylxanthine in the unknown sample is determined from the calibration curve.
-
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
-
Long-term Storage: The solid compound should be stored at -20°C.[3][4]
-
Stock Solutions: Stock solutions of methylxanthines are typically stable for at least one month when stored at -20°C and for up to six months at -80°C.[2] It is recommended to prepare fresh working solutions for in vivo experiments.[2]
-
Post-derivatization Stability: The stability of derivatized samples can vary significantly depending on the derivatization agent and storage conditions.[12] For any analytical method involving derivatization, the stability of the derivatized product should be thoroughly evaluated.
-
pH and Light Sensitivity: The stability of related compounds like vitamin D3 has been shown to be influenced by pH, with greater stability at a pH above 5.[13] While specific data for 1-Methylxanthine is limited, it is prudent to protect solutions from light and maintain a controlled pH.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 1202865-49-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1202865-49-3 [chemicalbook.com]
- 6. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 1-Methylxanthine-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methylxanthine-¹³C,d₃, a stable isotope-labeled derivative of 1-Methylxanthine. This document details its chemical structure, physicochemical properties, and applications in research, with a focus on its use as an internal standard for quantitative bioanalysis. Detailed experimental protocols and metabolic pathways are also presented.
Introduction
1-Methylxanthine (1-MX) is a purine (B94841) alkaloid and a significant metabolite of caffeine (B1668208) and theophylline (B1681296) in humans.[1] Due to its role in human metabolism, the accurate quantification of 1-MX is crucial in pharmacokinetic and metabolic studies. 1-Methylxanthine-¹³C,d₃ is a stable isotope-labeled analog of 1-MX, designed for use as an internal standard in mass spectrometry-based analytical methods. The incorporation of one ¹³C atom and three deuterium (B1214612) atoms results in a mass shift, allowing for its clear differentiation from the unlabeled endogenous analyte while maintaining nearly identical chemical and physical properties. This makes it an ideal tool for stable isotope dilution assays, enabling precise and accurate quantification of 1-MX in complex biological matrices.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-Methylxanthine-¹³C,d₃ is identical to that of 1-Methylxanthine, with the exception of the isotopic labeling at the N1-methyl group.
Chemical Structure:
-
IUPAC Name: 1-(methyl-¹³C,d₃)-3,7-dihydro-1H-purine-2,6-dione
-
Chemical Formula: ¹³CC₅D₃H₃N₄O₂
-
Canonical SMILES: [2H]C([2H])([2H])N1C(=O)NC2=C1C(=O)N=CN2
-
InChI Key: MVOYJPOZRLFTCP-KQORAOOSSA-N
A summary of the key physicochemical properties for both unlabeled 1-Methylxanthine and its isotopically labeled form is presented in Table 1.
Table 1: Physicochemical Properties of 1-Methylxanthine and 1-Methylxanthine-¹³C,d₃
| Property | 1-Methylxanthine | 1-Methylxanthine-¹³C,d₃ | Reference(s) |
| Molecular Formula | C₆H₆N₄O₂ | ¹³CC₅D₃H₃N₄O₂ | [2] |
| Molecular Weight | 166.14 g/mol | 170.15 g/mol | [2] |
| Appearance | Light yellow to brown solid powder | White to off-white solid | [1] |
| Melting Point | ≥300 °C | ≥300 °C | [1][2] |
| Water Solubility | Poorly soluble in cold water, better in hot water | Not explicitly stated, expected to be similar to unlabeled | [2] |
| logP | -0.3 to -1.52 | Not available | [1] |
| pKa (Strongest Acidic) | 7.91 | Not available | [3] |
| pKa (Strongest Basic) | -0.72 | Not available | [3] |
| Storage Temperature | Room Temperature | -20°C | [2] |
Synthesis of 1-Methylxanthine-¹³C,d₃
A common route for the synthesis of 1-Methylxanthine involves the cyclization of a substituted uracil (B121893) derivative.[4] To introduce the ¹³C and deuterium labels, a labeled methylating agent, such as ¹³C,d₃-iodomethane (¹³CH₃I with deuterium substitution), would be used in the final methylation step.
A generalized, conceptual workflow for the synthesis is presented below.
Metabolic Pathway of 1-Methylxanthine
1-Methylxanthine is a key intermediate in the metabolism of caffeine. Caffeine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 being the major enzyme responsible for its demethylation.[1] Paraxanthine is the main metabolite of caffeine, which is further metabolized to 7-methylxanthine (B127787) and then to 1-methylxanthine. 1-Methylxanthine is then oxidized by xanthine oxidase (XO) to 1-methyluric acid, which is subsequently excreted in the urine.[5]
The following diagram illustrates the position of 1-Methylxanthine within the broader caffeine metabolism pathway.
Experimental Protocols
1-Methylxanthine-¹³C,d₃ is primarily used as an internal standard for the quantification of 1-Methylxanthine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of 1-Methylxanthine in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous determination of methylxanthines in human plasma.[6]
Materials:
-
Human plasma samples
-
1-Methylxanthine-¹³C,d₃ internal standard solution (concentration to be optimized based on instrumentation)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a known amount of 1-Methylxanthine-¹³C,d₃ internal standard solution.
-
Vortex mix the sample.
-
Condition the SPE column by passing 2 mL of methanol followed by 2 mL of water.
-
Load the plasma sample onto the conditioned SPE column.
-
Wash the column with 2 mL of water to remove interfering substances.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow for sample preparation.
LC-MS/MS Analysis
The following are example parameters for LC-MS/MS analysis. These should be optimized for the specific instrument and application.
Table 2: Example LC-MS/MS Parameters for 1-Methylxanthine Analysis
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from other methylxanthines |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| 1-Methylxanthine | Q1: m/z 167.1 -> Q3: m/z 110.1 (quantifier), m/z 82.0 (qualifier) |
| 1-Methylxanthine-¹³C,d₃ | Q1: m/z 171.1 -> Q3: m/z 113.1 |
| Collision Energy | Optimized for each transition |
Data Analysis:
The concentration of 1-Methylxanthine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 1-Methylxanthine and a constant concentration of the internal standard.
Applications in Research
The primary application of 1-Methylxanthine-¹³C,d₃ is as an internal standard for the accurate quantification of 1-Methylxanthine in various biological matrices, including plasma, urine, and tissue homogenates. This is essential for:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of caffeine and theophylline.
-
Metabolomics research: To study the metabolic pathways of purine alkaloids and identify biomarkers for disease.
-
Clinical diagnostics: To monitor patient compliance with theophylline therapy or to assess caffeine intake.
-
Drug development: To investigate potential drug-drug interactions involving the enzymes responsible for methylxanthine metabolism.
Conclusion
1-Methylxanthine-¹³C,d₃ is an indispensable tool for researchers and scientists in the fields of pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays ensures the reliability and accuracy of quantitative data for 1-Methylxanthine. This technical guide provides a foundational understanding of its properties, synthesis, metabolism, and application, enabling its effective implementation in a research or drug development setting.
References
Synthesis of 1-Methylxanthine-¹³C,d₃: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Methylxanthine-¹³C,d₃, a crucial isotopically labeled internal standard for mass spectrometry-based quantification and a tracer in metabolic research. This document details both a proposed chemical synthesis pathway and an established biosynthetic route. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows.
Introduction
1-Methylxanthine (B19228) (1-MX) is a purine (B94841) alkaloid and a primary metabolite of caffeine (B1668208) and theophylline (B1681296). Its isotopically labeled form, 1-Methylxanthine-¹³C,d₃, is an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification and tracing of metabolic pathways. This guide outlines two distinct methodologies for its synthesis: a proposed multi-step chemical synthesis and a more recent, efficient biosynthetic approach utilizing engineered microorganisms.
Chemical Synthesis of 1-Methylxanthine-¹³C,d₃ (Proposed)
A reported six-step synthesis for unlabeled 1-methylxanthine has an overall yield of approximately 20%.[1] The key challenge in the synthesis of the labeled compound is the regioselective introduction of the labeled methyl group at the N1 position.
Proposed Synthetic Pathway
The proposed pathway begins with the protection of a suitable xanthine (B1682287) precursor, followed by the introduction of the labeled methyl group, and finally deprotection to yield the desired product.
Caption: Proposed chemical synthesis pathway for 1-Methylxanthine-¹³C,d₃.
Experimental Protocol (Proposed)
This protocol is a hypothetical adaptation based on known reactions for similar compounds. Optimization would be required.
Step 1: Protection of Xanthine A suitable protecting group strategy would be employed to block the more reactive N7 and N9 positions of the xanthine core, leaving the N1 position available for methylation. This could involve reactions with agents like benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347) under basic conditions.
Step 2: N1-Methylation with Labeled Methyl Iodide The protected xanthine would then be reacted with a labeled methylating agent, such as methyl-¹³C,d₃ iodide (¹³CH₃I with three deuterium (B1214612) atoms) or dimethyl-¹³C₂,d₆ sulfate.
-
Reaction: The protected xanthine is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
Base: A non-nucleophilic base, such as cesium carbonate or sodium hydride, is added to deprotonate the N1 position.
-
Methylating Agent: A stoichiometric amount of methyl-¹³C,d₃ iodide is added to the reaction mixture.
-
Conditions: The reaction would likely be stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Deprotection The protecting groups would be removed under conditions that do not affect the newly introduced methyl group. The choice of deprotection method depends on the protecting groups used in Step 1. For example, benzyl groups can be removed by hydrogenolysis.
Step 4: Purification The final product, 1-Methylxanthine-¹³C,d₃, would be purified using techniques such as column chromatography or recrystallization to achieve high purity.
Biosynthesis of 1-Methylxanthine
A highly efficient method for the production of 1-methylxanthine involves the whole-cell biocatalysis of theophylline using genetically engineered Escherichia coli. This approach offers several advantages over chemical synthesis, including milder reaction conditions, higher yields, and greater sustainability.
Biosynthetic Pathway
The biosynthesis of 1-methylxanthine is achieved through the N-demethylation of theophylline at the N3 position. This reaction is catalyzed by N-demethylase enzymes, such as NdmA, derived from bacteria like Pseudomonas putida. The engineered E. coli strains express these enzymes, enabling the conversion of theophylline to 1-methylxanthine.
Caption: Biosynthetic pathway for 1-methylxanthine from theophylline.
Experimental Protocol: Biocatalytic Synthesis
The following is a general protocol for the gram-scale production of 1-methylxanthine from theophylline using an engineered E. coli whole-cell biocatalyst.
1. Strain and Culture Conditions:
-
An engineered E. coli strain expressing the necessary N-demethylase and reductase genes (e.g., ndmA and ndmD) is used.
-
The strain is typically grown in a rich medium (e.g., Luria-Bertani broth) with appropriate antibiotics for plasmid maintenance.
-
Gene expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
2. Whole-Cell Biocatalysis:
-
Cell Harvest: The cultured cells are harvested by centrifugation and resuspended in a reaction buffer.
-
Reaction Mixture: The cell suspension is mixed with a solution of theophylline.
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30-37°C) with agitation.
-
Monitoring: The progress of the reaction is monitored by analyzing samples at regular intervals using High-Performance Liquid Chromatography (HPLC).
3. Product Purification:
-
Cell Removal: The cells are removed from the reaction mixture by centrifugation.
-
Purification: The supernatant containing 1-methylxanthine is purified using preparatory-scale HPLC.
-
Isolation: The purified 1-methylxanthine fractions are collected, and the solvent is evaporated to yield a dry powder.
Quantitative Data from Biosynthetic Production
The biosynthetic method has been shown to be highly efficient, with significant product yields and purity.
| Parameter | Value | Reference |
| Starting Material | Theophylline | [2] |
| Biocatalyst | Engineered E. coli | [2] |
| Scale | 1590 mL | [2] |
| Starting Theophylline | 1444 mg | [2] |
| Produced 1-Methylxanthine | 1188 mg | [2] |
| Reaction Time | 3 hours | [2] |
| Product Recovery | 97.9 wt% | [2] |
| Final Purity | 97.8% | [2] |
Conclusion
This technical guide has detailed two primary approaches for the synthesis of 1-Methylxanthine-¹³C,d₃ and its unlabeled counterpart. The proposed chemical synthesis offers a traditional route that, while potentially lower in overall yield, provides a clear path for the specific introduction of isotopic labels. In contrast, the biosynthetic route using engineered E. coli represents a modern, highly efficient, and scalable method for producing unlabeled 1-methylxanthine, which could potentially be adapted for labeled synthesis by using isotopically labeled precursors in the growth media, though this would require further research. The choice of method will depend on the specific requirements of the research, including the need for isotopic labeling, desired scale, and available resources.
References
An In-depth Technical Guide to 1-Methylxanthine-13C,d3 (CAS: 1202865-49-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methylxanthine-13C,d3, a stable isotope-labeled derivative of 1-Methylxanthine. It is primarily utilized as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document details its physicochemical properties, its role in the metabolic pathways of caffeine (B1668208) and theophylline (B1681296), and provides exemplary experimental protocols for its application in pharmacokinetic and metabolic studies. Furthermore, this guide presents visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of its application in research and drug development.
Introduction
1-Methylxanthine is a purine (B94841) alkaloid and a significant metabolite of caffeine and theophylline in humans.[1][2] Its quantification in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This compound (CAS Number: 1202865-49-3) is a stable isotope-labeled analog of 1-Methylxanthine, designed to serve as an ideal internal standard for mass spectrometry-based quantification.[3] The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties.[4] This ensures co-elution during chromatography and similar ionization efficiency, leading to accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for method development, particularly for chromatography and mass spectrometry.
| Property | Value | Reference |
| CAS Number | 1202865-49-3 | [6] |
| Molecular Formula | ¹³CC₅D₃H₃N₄O₂ | [4] |
| Molecular Weight | 170.15 g/mol | [4] |
| Appearance | Solid powder | [2] |
| Melting Point | ≥300 °C | [4] |
| Storage Temperature | -20°C | [4] |
| Mass Shift from Unlabeled | M+4 | [4] |
Metabolic Pathways Involving 1-Methylxanthine
1-Methylxanthine is a key intermediate in the metabolism of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). The primary enzyme family responsible for the demethylation of these methylxanthines is the cytochrome P450 (CYP) family, particularly CYP1A2.[3][7]
The formation of 1-Methylxanthine occurs through two main pathways:
-
From Theophylline: Theophylline undergoes N3-demethylation to form 1-Methylxanthine.[8]
-
From Paraxanthine (B195701): Paraxanthine (1,7-dimethylxanthine), the major metabolite of caffeine, undergoes N7-demethylation to yield 1-Methylxanthine.[3]
1-Methylxanthine is further metabolized to 1-methyluric acid by the enzyme xanthine (B1682287) oxidase.[7]
Below is a diagram illustrating the metabolic conversion of caffeine and theophylline to 1-Methylxanthine.
Experimental Protocols
The use of this compound as an internal standard is critical for the accurate quantification of 1-Methylxanthine in biological samples. Below is a representative experimental protocol for an LC-MS/MS method.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices like plasma or urine.
-
Sample Spiking: To 100 µL of plasma sample, add a known concentration of this compound (e.g., 100 ng/mL).[6]
-
Dilution: Add 1 mL of water to the spiked sample.[6]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/3 cc) with 2 mL of methanol (B129727) followed by 2 mL of water.[6]
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.[6]
The following diagram illustrates a typical solid-phase extraction workflow.
LC-MS/MS Analysis
The reconstituted sample is then analyzed by a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
4.2.1. Liquid Chromatography Conditions
| Parameter | Example Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 2% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
4.2.2. Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | 1-Methylxanthine | This compound |
| Precursor Ion (Q1) | m/z 167.1 | m/z 171.1 |
| Product Ion (Q3) | m/z 110.1 | m/z 114.1 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used.
Quantification
Quantification is performed by creating a calibration curve using known concentrations of unlabeled 1-Methylxanthine spiked into a blank matrix. The peak area ratio of the analyte to the internal standard (this compound) is plotted against the concentration of the analyte. The concentration of 1-Methylxanthine in unknown samples is then determined from this calibration curve.
Pharmacokinetic Data
While specific pharmacokinetic data for 1-Methylxanthine is limited, studies on its precursors, caffeine and theophylline, provide valuable context. The use of isotopically labeled internal standards like this compound is essential for obtaining high-quality pharmacokinetic data for these and other related compounds.
| Compound | Parameter | Value | Species | Reference |
| Theophylline | Half-life (t½) | ~8 hours (adults) | Human | [9] |
| Theophylline | Clearance | ~0.65 mL/min/kg | Human | [9] |
| Caffeine | Half-life (t½) | ~5 hours (adults) | Human | [9] |
| Caffeine | Clearance | ~1.9 mL/min/kg | Human | [9] |
| 7-Methylxanthine | Half-life (t½) | ~1.4 hours | Rat | [10] |
Synthesis of Isotopically Labeled Methylxanthines
The synthesis of isotopically labeled methylxanthines, including this compound, typically involves the methylation of a suitable precursor with an isotopically labeled methylating agent. For example, a common strategy is the methylation of a xanthine derivative using labeled methyl iodide (¹³CH₃I or CD₃I).[9][11] The specific synthesis of this compound would likely involve the methylation of a precursor purine with a ¹³C,d₃-labeled methyl group. These synthetic routes are often multi-step processes requiring careful control of reaction conditions to ensure high chemical and isotopic purity.[1]
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of 1-Methylxanthine in various biological matrices. A thorough understanding of its properties, its role in metabolic pathways, and the application of robust analytical methods are essential for advancing our knowledge of methylxanthine pharmacokinetics and metabolism. This guide provides a foundational resource for the effective utilization of this important analytical standard.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Methylxanthine | caffeine derivative, metabolite of caffeine and theophylline | CAS# 6136-37-4 | InvivoChem [invivochem.com]
- 3. Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-Methylxanthine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methylxanthine, with a specific focus on its isotopically labeled form, 1-Methylxanthine-13C,d3. It details the calculation of its molecular weight, summarizes key quantitative data from preclinical studies, and outlines relevant experimental protocols. Furthermore, this guide presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and research applications. This document is intended to serve as a valuable resource for professionals in pharmacology, neuroscience, and drug development.
Molecular Weight of this compound
The molecular weight of this compound is calculated by considering the isotopic substitutions on the standard 1-Methylxanthine molecule.
1.1. Base Molecule: 1-Methylxanthine
1.2. Isotopic Substitutions
-
Carbon-13 (¹³C): One carbon atom is replaced by a ¹³C isotope, which has an atomic mass of approximately 13.00335 amu.[4][5][6]
-
Deuterium (B1214612) (d or ²H): Three hydrogen atoms in the methyl group are replaced by deuterium isotopes, each with an atomic mass of approximately 2.01410 amu.[7][8][9][10]
1.3. Calculation
The molecular weight of the isotopically labeled compound can be calculated as follows:
-
Start with the molecular weight of unlabeled 1-Methylxanthine: 166.1374 g/mol (monoisotopic mass for precision)[11]
-
Calculate the mass difference for the ¹³C substitution:
-
Mass of ¹³C: ~13.00335 amu
-
Mass of ¹²C: ~12.00000 amu
-
Difference: +1.00335 amu
-
-
Calculate the mass difference for the d₃ substitution:
-
Mass of 3 x Deuterium: 3 * ~2.01410 amu = ~6.04230 amu
-
Mass of 3 x Protium (¹H): 3 * ~1.00783 amu = ~3.02349 amu
-
Difference: +3.01881 amu
-
-
Add the mass differences to the base molecular weight:
-
166.1374 + 1.00335 + 3.01881 = 170.15956 g/mol
-
This calculated value is consistent with the molecular weight provided by commercial suppliers of 1-Methylxanthine-¹³C,d₃, which is 170.15 g/mol .[12][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from a preclinical study investigating the effects of 1-Methylxanthine (1-MX) supplementation in young (8-week-old) and aged (16-month-old) rats.[1][2][4][7][8]
Table 1: Effect of 1-MX on Memory (Morris Water Maze Escape Latency) [1][2][8]
| Group | Age | Mean Escape Latency Reduction vs. Control | p-value |
| 1-MX | Young | 39% | <0.001 |
| 1-MX | Aged | 27% | <0.001 |
Table 2: Effect of 1-MX on Neurotransmitter Levels [1][4][7]
| Neurotransmitter | Age | % Increase vs. Control | p-value |
| Acetylcholine | Young | 8% | <0.01 |
| Aged | 7% | <0.01 | |
| Dopamine | Young | 12% | <0.01 |
| Aged | 17% | <0.01 | |
| GABA | Young | 5% | <0.01 |
| Aged | 5% | <0.01 |
Table 3: Effect of 1-MX on Neurochemical Markers [1][2][8]
| Marker | Effect in 1-MX Group vs. Control | p-value |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased | <0.001 |
| Catalase | Increased | <0.001 |
| Glutathione | Increased | <0.001 |
| Amyloid Beta | Reduced | <0.001 |
| cyclic GMP | Increased | <0.001 |
Experimental Protocols
3.1. Synthesis of 1-Methylxanthine
3.2. In Vivo Study of 1-Methylxanthine in Rats [1][8]
-
Subjects: Young (8-week-old) and aged (16-month-old) male Swiss albino rats.
-
Supplementation: 1-Methylxanthine (100 mg/day human equivalent dose) administered via oral gavage for 12 consecutive days.
-
Behavioral Assay (Memory): Morris water maze test performed on day 15. The key metric was escape latency, the time taken for the rat to find a hidden platform in a pool of water.
-
Neurochemical Analysis: Following the behavioral test, brain samples were collected for the analysis of neurotransmitter levels (acetylcholine, dopamine, GABA), neurochemicals (BDNF, catalase, glutathione, Amyloid Beta), and the secondary messenger cyclic GMP.
3.3. Adenosine (B11128) Receptor Binding Assay
This assay is used to determine the affinity of a compound for adenosine receptors.[5][9][13][15][16]
-
Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared.
-
Competitive Binding: A radiolabeled ligand (e.g., N⁶-[³H]cyclohexyladenosine) with known affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (1-Methylxanthine).
-
Measurement: The amount of radiolabeled ligand bound to the receptor is measured. A decrease in bound radioactivity indicates that the test compound is competing for the same binding site.
-
Analysis: The data is used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.
3.4. Ryanodine (B192298) Receptor (RyR) Channel Activity Assay
This assay measures the ability of a compound to modulate the activity of ryanodine receptors, which are intracellular calcium release channels.[11][17][18][19]
-
[³H]-Ryanodine Binding Assay: Ryanodine binds preferentially to the open state of the RyR channel. Microsomes containing RyRs are incubated with [³H]-ryanodine and the test compound at various Ca²⁺ concentrations. An increase in [³H]-ryanodine binding suggests that the compound enhances channel activity.
-
ER Ca²⁺ Measurement Assay: This high-throughput compatible assay utilizes genetically encoded Ca²⁺ indicators targeted to the endoplasmic reticulum (ER) in cells expressing RyRs. A compound that activates RyRs will cause a decrease in the ER Ca²⁺ concentration, which can be measured fluorometrically.
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathways of 1-Methylxanthine
1-Methylxanthine is known to act through at least two primary signaling pathways: antagonism of adenosine receptors and activation of ryanodine receptors.[1][11]
Caption: Signaling pathways of 1-Methylxanthine.
4.2. Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of 1-Methylxanthine.
Caption: Preclinical evaluation workflow.
4.3. Logical Relationship in Adenosine Receptor Antagonism
This diagram illustrates the logical relationship of competitive antagonism at the adenosine receptor.
Caption: Adenosine receptor antagonism.
References
- 1. 1-Methylxanthine enhances memory and neurotransmitter levels | PLOS One [journals.plos.org]
- 2. 1-Methylxanthine enhances memory and neurotransmitter levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psypost.org [psypost.org]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing the adenosine receptor with adenosine and xanthine biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Methylxanthines and ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchmap.jp [researchmap.jp]
- 19. pnas.org [pnas.org]
The Metabolic Pathway of 1-Methylxanthine-13C,d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of 1-Methylxanthine, with a focus on its isotopically labeled form, 1-Methylxanthine-13C,d3. Given that stable isotope labeling does not alter the metabolic fate of a molecule, the pathway described herein is representative of both the labeled and unlabeled compound. 1-Methylxanthine is a key metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theophylline (B1681296). Understanding its metabolic pathway is crucial for pharmacokinetic modeling, drug interaction studies, and the assessment of enzyme activity, particularly Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO).
Metabolic Pathway Overview
1-Methylxanthine is primarily formed in humans through the demethylation of theophylline and paraxanthine (B195701) (the major metabolite of caffeine). The metabolic pathway of 1-Methylxanthine itself is a straightforward conversion to 1-Methyluric acid, a reaction catalyzed by the enzyme Xanthine Oxidase.[1][2] The use of this compound as a tracer allows for precise quantification of its metabolic fate and the activity of the enzymes involved.
The central metabolic pathway can be summarized as follows:
-
Formation of 1-Methylxanthine:
-
From Theophylline (1,3-Dimethylxanthine): Theophylline undergoes N3-demethylation, primarily catalyzed by CYP1A2, to yield 1-Methylxanthine.[3]
-
From Paraxanthine (1,7-Dimethylxanthine): Paraxanthine, the major metabolite of caffeine, is demethylated at the N7 position to form 1-Methylxanthine.
-
-
Metabolism of 1-Methylxanthine:
The following diagram illustrates the key metabolic transformations involving 1-Methylxanthine.
Metabolic pathway of 1-Methylxanthine formation and subsequent metabolism.
Quantitative Metabolic Data
The following tables summarize key quantitative data related to the metabolism of 1-Methylxanthine and its precursors.
Table 1: Urinary Excretion of 1-Methylxanthine and 1-Methyluric Acid after Intravenous Administration of 1-Methylxanthine in Healthy Volunteers [1][2]
| Parameter | Before Allopurinol | After Allopurinol |
| % of Dose Excreted as 1-Methylxanthine | Minor Amount | Major Part |
| % of Dose Excreted as 1-Methyluric Acid | Major Part | Minor Amount |
Allopurinol is an inhibitor of Xanthine Oxidase.
Table 2: Pharmacokinetic Parameters of Major Methylxanthines in Humans [5]
| Compound | Total Plasma Clearance (ml min⁻¹ kg⁻¹) | Unbound Plasma Clearance (ml min⁻¹ kg⁻¹) | Half-life (h) | Volume of Distribution (L kg⁻¹) |
| Caffeine | 2.07 | 3.11 | 4.1 | 0.63-0.72 |
| Paraxanthine | 2.20 | 4.14 | 3.1 | 0.63-0.72 |
| Theophylline | 0.93 | 1.61 | 6.2 | 0.44 |
| Theobromine (B1682246) | 1.20 | 1.39 | 7.2 | 0.63-0.72 |
Table 3: Correlation of Urinary Caffeine Metabolite Ratios with Caffeine Intake [6]
| Urinary Analyte | Spearman ρ with Caffeine Intake |
| 1-Methylxanthine | 0.55 - 0.68 |
| 1-Methyluric Acid | 0.55 - 0.68 |
| Theophylline | 0.55 - 0.68 |
| Paraxanthine | 0.55 - 0.68 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the 1-Methylxanthine metabolic pathway.
In Vitro Metabolism of 1-Methylxanthine using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of 1-Methylxanthine in a controlled in vitro system.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ice-cold)
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing 0.1 M phosphate buffer and pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL).
-
Add the this compound stock solution to the master mix to achieve the desired final substrate concentration (e.g., 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-course Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the aliquot. This precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining this compound and the formation of 1-Methyluric acid.
-
Workflow Diagram:
References
- 1. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Methylxanthine-¹³C,d₃ in Elucidating Caffeine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of the stable isotope-labeled molecule, 1-Methylxanthine-¹³C,d₃, in the study of caffeine (B1668208) metabolism. This document details the metabolic pathways of caffeine, the analytical methodologies for quantifying its metabolites, and experimental considerations for in vivo and in vitro studies.
Introduction
Caffeine (1,3,7-trimethylxanthine) is one of the most widely consumed psychoactive substances globally. Its metabolism is a complex process primarily occurring in the liver, involving a series of demethylation and oxidation reactions. Understanding the intricacies of caffeine metabolism is crucial for assessing drug-drug interactions, phenotyping enzyme activity, and evaluating the physiological effects of its various metabolites. 1-Methylxanthine (B19228) (1-MX) is a key downstream metabolite of caffeine and its major metabolite, paraxanthine (B195701). The use of stable isotope-labeled analogues, such as 1-Methylxanthine-¹³C,d₃, offers a powerful tool for tracing metabolic pathways and quantifying metabolite formation with high precision and accuracy, overcoming the challenges of background levels of endogenous methylxanthines.[1]
Caffeine Metabolism: A Multi-Enzyme Process
The biotransformation of caffeine is predominantly carried out by the cytochrome P450 1A2 (CYP1A2) enzyme in the liver, which is responsible for over 90% of its clearance.[2] The primary metabolic route involves the demethylation of caffeine to three main dimethylxanthines: paraxanthine (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine). Paraxanthine is the most abundant primary metabolite, accounting for approximately 84% of caffeine metabolism.[3]
Paraxanthine is further metabolized, primarily through demethylation, to 1-methylxanthine. Subsequently, 1-methylxanthine is oxidized by xanthine (B1682287) oxidase (XO) to 1-methyluric acid.[4] The metabolic pathways and the key enzymes involved are illustrated in the signaling pathway diagram below.
Quantitative Data on Caffeine Metabolites
The following table summarizes typical pharmacokinetic parameters for caffeine and its major metabolites in healthy adults. These values can serve as a baseline for designing studies involving labeled analogues.
| Compound | Cmax (µM) | Tmax (h) | Half-life (h) | Primary Enzyme |
| Caffeine | 15-40 | 0.5-2 | 3-5 | CYP1A2 |
| Paraxanthine | 10-25 | 4-6 | 4-6 | CYP1A2 |
| Theobromine | 2-5 | 6-10 | 6-10 | CYP1A2 |
| Theophylline | 1-3 | 4-8 | 7-9 | CYP1A2 |
| 1-Methylxanthine | Variable | - | - | Xanthine Oxidase |
Table 1: Representative Pharmacokinetic Parameters of Caffeine and its Major Metabolites. Data are compiled from various sources and can vary based on individual factors such as genetics, diet, and medication use.
Experimental Protocols
The use of 1-Methylxanthine-¹³C,d₃ is particularly valuable in in vivo studies to trace its metabolic fate and in vitro as an internal standard for the accurate quantification of unlabeled 1-methylxanthine.
In Vivo Study Protocol: A Representative Example
This protocol outlines a general approach for an in vivo study in humans to investigate the metabolism of 1-Methylxanthine-¹³C,d₃.
1. Subject Recruitment and Preparation:
-
Recruit healthy, non-smoking volunteers.
-
Subjects should abstain from caffeine-containing products for at least 48 hours prior to and during the study.
-
An overnight fast is required before the administration of the labeled compound.
2. Administration:
-
A precisely weighed oral dose of 1-Methylxanthine-¹³C,d₃, dissolved in a suitable vehicle (e.g., water), is administered.
3. Sample Collection:
-
Blood samples are collected at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Urine samples are collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).
4. Sample Processing and Analysis:
-
Plasma is separated from blood samples by centrifugation.
-
Urine and plasma samples are stored at -80°C until analysis.
-
Samples are prepared for LC-MS/MS analysis using solid-phase extraction (SPE) to remove interfering substances.[2][6]
-
Analysis is performed using a validated LC-MS/MS method.
Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of caffeine and its metabolites in biological matrices.
Sample Preparation (Urine):
-
Thaw urine samples to room temperature.
-
Centrifuge to remove any particulate matter.
-
Spike a known volume of urine with an internal standard (if 1-Methylxanthine-¹³C,d₃ is not the analyte of interest).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.[2]
-
Condition the cartridge with methanol (B129727) and then water.
-
Load the urine sample.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters: The following table provides representative parameters for the analysis of 1-Methylxanthine and its labeled analogue. These parameters should be optimized for the specific instrument used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of methylxanthines |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| 1-Methylxanthine | Q1: 167.1 -> Q3: 124.1 (quantifier), 96.1 (qualifier) |
| 1-Methylxanthine-¹³C,d₃ | Q1: 171.1 -> Q3: 127.1 (quantifier), 99.1 (qualifier) |
Table 2: Representative LC-MS/MS Parameters for the Analysis of 1-Methylxanthine and its Isotopologue. Q1 and Q3 masses may require optimization based on the specific instrument.
Conclusion
1-Methylxanthine-¹³C,d₃ is a valuable tool for researchers and drug development professionals studying caffeine metabolism. Its use as a tracer in in vivo studies allows for the unambiguous tracking of the metabolic fate of 1-methylxanthine, while its application as an internal standard in analytical methods ensures the highest level of accuracy and precision in quantification. This technical guide provides a foundational understanding of its application and the associated methodologies, empowering scientists to design and execute robust studies to further unravel the complexities of caffeine's metabolic pathways.
References
- 1. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
1-Methylxanthine: A Comprehensive Technical Guide on its Natural Occurrence, Biosynthesis, and Physiological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylxanthine (B19228) (1-MX), a purine (B94841) alkaloid, is a significant metabolite of caffeine (B1668208) and theophylline (B1681296) in humans and other mammals. While not found in substantial quantities in plants, its presence in biological systems and its distinct pharmacological activities have garnered increasing interest within the scientific community. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and physiological significance of 1-methylxanthine. It summarizes quantitative data, details experimental protocols for its analysis, and visualizes key metabolic and signaling pathways, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.
Natural Occurrence of 1-Methylxanthine
1-Methylxanthine is primarily encountered as a metabolite of other methylxanthines, particularly caffeine and theophylline[1][2]. Unlike its precursors, it does not accumulate to high levels in plants[1].
Occurrence in Humans and Animals
In humans, 1-methylxanthine is a major urinary metabolite of caffeine and theophylline[2][3]. Following caffeine ingestion, a significant portion is metabolized to paraxanthine (B195701), which is then further demethylated to 7-methylxanthine (B127787) and subsequently to 1-methylxanthine[3][4]. The concentration of 1-methylxanthine in urine is directly correlated with caffeine intake and can serve as a biomarker for caffeine consumption[5][6]. It is also a known human metabolite of paraxanthine[7].
Occurrence in Plants and Foodstuffs
While caffeine is abundant in plants like coffee (Coffea sp.) and tea (Camellia sinensis), 1-methylxanthine is generally not present in high concentrations[1]. It has been detected in some food items, but often at levels that have not been quantified[8]. Fermentation processes of tea and coffee beans can lead to changes in the concentrations of various methylxanthines, though specific quantitative data for 1-methylxanthine in these fermented products is limited[9]. It has been reported in Camellia sinensis[10].
Biosynthesis and Metabolism
The formation of 1-methylxanthine is intricately linked to the metabolic pathways of caffeine and theophylline.
Biosynthesis from Caffeine and Theophylline
In humans, the primary route to 1-methylxanthine formation is through the metabolism of caffeine. The main pathway involves the N3-demethylation of caffeine to paraxanthine (1,7-dimethylxanthine) by the cytochrome P450 enzyme CYP1A2. Paraxanthine is then N7-demethylated to form 1-methylxanthine[4]. Theophylline (1,3-dimethylxanthine) is also metabolized to 1-methylxanthine through N3-demethylation[4].
Quantitative Data
The concentration of 1-methylxanthine varies significantly depending on the biological matrix and the individual's consumption of methylxanthine-containing products.
| Biological Matrix | Analyte | Concentration Range | Notes | Reference(s) |
| Human Urine | 1-Methylxanthine | Median: 5.8 µmol/L (in a US population study) | Concentrations are highly correlated with caffeine intake. | [5][6] |
| Human Urine | 1-Methylxanthine | Detectable at concentrations ≥1 µmol/L in most individuals. | [5] |
Table 1: Quantitative Concentrations of 1-Methylxanthine in Human Urine.
Experimental Protocols
The accurate quantification of 1-methylxanthine in biological samples is crucial for metabolic and pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and reliable method.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Plasma
This protocol is adapted from methods described for the extraction of methylxanthines from biological fluids[11][12].
Materials:
-
C18 SPE cartridges
-
Water (HPLC grade)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Acidify 1 mL of urine or plasma sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the analytes, including 1-methylxanthine, with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the HPLC mobile phase for analysis.
Analytical Method: HPLC-MS/MS
This protocol outlines a general approach for the quantification of 1-methylxanthine using liquid chromatography-tandem mass spectrometry[12][13].
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 1-methylxanthine from other metabolites.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 167.1
-
Product Ions (m/z): Specific fragment ions for quantification and qualification (e.g., 110.1, 82.1). These transitions should be optimized for the specific instrument used.
Pharmacological Effects and Signaling Pathways
1-Methylxanthine exhibits distinct pharmacological activities, primarily through its interaction with adenosine (B11128) receptors and ryanodine (B192298) receptors[1][2].
Adenosine Receptor Antagonism
Similar to other methylxanthines, 1-methylxanthine acts as a non-selective antagonist at adenosine A1 and A2A receptors[2][14][15]. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors, 1-methylxanthine can lead to increased neuronal activity, contributing to its potential stimulant effects.
Ryanodine Receptor Activation
1-Methylxanthine can also activate ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum[1][16]. This activation leads to an increase in intracellular calcium concentrations, which can modulate various cellular processes, including neurotransmitter release and muscle contraction[1][7].
Conclusion
1-Methylxanthine, while not a primary natural constituent of common dietary sources, plays a crucial role as a metabolite of widely consumed methylxanthines. Its presence in biological fluids serves as a reliable biomarker of caffeine intake. The pharmacological activities of 1-methylxanthine, particularly its antagonism of adenosine receptors and activation of ryanodine receptors, underscore its potential to contribute to the overall physiological effects attributed to caffeine and theophylline consumption. Further research into the specific dose-response relationships and the full spectrum of its physiological effects is warranted to fully understand its significance in human health and disease. This guide provides a foundational resource for scientists and researchers to delve deeper into the multifaceted nature of this intriguing methylxanthine.
References
- 1. Methylxanthines and ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principal Components Analysis of Spot Urine Caffeine and Caffeine Metabolites Identifies Promising Exposure Biomarkers of Caffeine and Theobromine Intake in a Cross-Sectional Survey of the United States Population (National Health and Nutrition Examination Survey 2009–2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for 1-Methylxanthine (HMDB0010738) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 1-Methylxanthine in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 1-Methylxanthine (1-MX) in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 1-Methylxanthine-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2] This robust and reliable analytical method is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring of caffeine (B1668208) and its metabolites.
Introduction
1-Methylxanthine (1-MX) is a primary metabolite of caffeine and its major metabolite, paraxanthine.[3][4] As a key component in the caffeine metabolism pathway, the accurate measurement of 1-MX is essential for understanding the pharmacokinetics of caffeine and related methylxanthine compounds. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, which co-elutes with the analyte and has nearly identical physicochemical properties, is critical for minimizing analytical variability and achieving reliable quantitative results.[1][2]
Signaling Pathway: Caffeine Metabolism
1-Methylxanthine is a downstream metabolite in the complex pathway of caffeine metabolism, primarily occurring in the liver. The pathway involves a series of demethylation and oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[7]
Caption: Simplified metabolic pathway of caffeine leading to the formation of 1-Methylxanthine.
Experimental Workflow
A systematic workflow is essential for accurate and reproducible quantification of 1-Methylxanthine. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.
Caption: General experimental workflow for the quantification of 1-Methylxanthine.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Sample Thawing : Thaw frozen plasma samples on ice.
-
Internal Standard Spiking : To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortexing : Vortex the mixture vigorously for 1 minute.
-
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer : Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
Gradient Elution :
-
0-1.0 min: 5% B
-
1.0-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry
-
System : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Desolvation Gas Flow : 800 L/hr
-
-
Detection Mode : Multiple Reaction Monitoring (MRM).
Quantitative Data
Mass Spectrometry Parameters
The MRM transitions for 1-Methylxanthine and its stable isotope-labeled internal standard are critical for selective detection. The molecular weight of 1-Methylxanthine is 166.14 g/mol .[1] The precursor ion in positive ESI mode will be the protonated molecule [M+H]+. The stable isotope-labeled internal standard, this compound, has one 13C and three deuterium (B1214612) atoms on the methyl group, resulting in a +4 Da mass shift.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1-Methylxanthine | 167.1 | 110.1 | 100 | 25 |
| 167.1 | 82.1 | 100 | 30 | |
| This compound (IS) | 171.1 | 114.1 | 100 | 25 |
| 171.1 | 85.1 | 100 | 30 |
Note: The product ions and collision energies are predicted based on the fragmentation pattern of xanthine (B1682287) derivatives and require empirical optimization on the specific mass spectrometer being used.
Calibration and Quality Control
| Parameter | Concentration Range | Acceptance Criteria |
| Calibration Standards | 1 - 1000 ng/mL | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy: 80-120%, Precision (CV): ≤ 20% |
| Quality Control (QC) - Low | 3 ng/mL | Accuracy: 85-115%, Precision (CV): ≤ 15% |
| Quality Control (QC) - Medium | 100 ng/mL | Accuracy: 85-115%, Precision (CV): ≤ 15% |
| Quality Control (QC) - High | 800 ng/mL | Accuracy: 85-115%, Precision (CV): ≤ 15% |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of 1-Methylxanthine in biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications in the field of drug metabolism and pharmacokinetics. The provided protocols and parameters can be adapted and optimized for specific laboratory instrumentation and sample types.
References
- 1. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of 1-Methylxanthine using Stable Isotope-Labeled 1-Methylxanthine-13C,d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical biomarker analysis.
Introduction 1-Methylxanthine is a primary human urinary metabolite of caffeine (B1668208) and theophylline (B1681296).[1][2] Its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies of these widely consumed compounds.[3] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its high precision and accuracy. This is achieved by using a stable isotope-labeled internal standard (SIL-IS), which has nearly identical chemical and physical properties to the analyte.[4] 1-Methylxanthine-13C,d3 is the 13C- and deuterium-labeled form of 1-Methylxanthine, designed for use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] Its use effectively corrects for variations in sample preparation, chromatography, and mass spectrometric ionization, thereby minimizing matrix effects and improving data reliability.[5][6]
Metabolic Pathway of Caffeine Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[7][8] The initial step involves demethylation to its three primary metabolites: paraxanthine (B195701) (~84%), theobromine (B1682246) (~12%), and theophylline (~4%).[8][9] Paraxanthine, the major metabolite, is further metabolized to 7-demethylation to 1-methylxanthine.[7] Understanding this pathway is essential for interpreting the pharmacokinetic profiles of caffeine and its metabolites.
Experimental Protocols
This section provides a detailed protocol for the quantification of 1-Methylxanthine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
1-Methylxanthine (Analyte)
-
This compound (Internal Standard, IS)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Deionized Water, 18 MΩ·cm or greater
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 1 mg of 1-Methylxanthine and this compound in separate 1 mL volumes of Methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 1-Methylxanthine by serial dilution of the primary stock with 50:50 (v/v) Methanol:Water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) Methanol:Water to a final concentration of 100 ng/mL.
-
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standard plasma, QC plasma, or study sample plasma into the appropriately labeled tubes.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix samples (add 10 µL of 50:50 MeOH:Water to blanks).
-
Vortex briefly to mix.
-
Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions A typical LC-MS/MS system equipped with an electrospray ionization (ESI) source is used. The parameters should be optimized for the specific instrument.
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized. e.g., 1-Methylxanthine: m/z 167 → 124 |
| This compound: m/z 171 → 127 | |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for specific instrument |
Data Presentation
Quantitative data should demonstrate linearity, precision, and accuracy. The following table summarizes typical performance characteristics for a validated bioanalytical method based on published data for similar analytes.[10]
| Parameter | Value |
| Linearity Range | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Within-Run Precision (%CV) | < 8% |
| Between-Run Precision (%CV) | < 10% |
| Within-Run Accuracy (% Bias) | ± 9% |
| Between-Run Accuracy (% Bias) | ± 11% |
| Matrix Effect (%CV) | < 15% |
| Recovery (%) | > 85% |
Experimental and Data Analysis Workflow
The overall process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Conclusion The use of this compound as a stable isotope-labeled internal standard provides the most reliable method for the quantitative analysis of 1-Methylxanthine in complex biological matrices. The protocol described herein, based on protein precipitation followed by LC-MS/MS, is a robust, sensitive, and high-throughput approach suitable for regulated bioanalysis in clinical and preclinical studies. The co-elution and identical ionization behavior of the SIL-IS with the native analyte ensure accurate correction for experimental variability, leading to high-quality quantitative data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and metabolism of natural methylxanthines in animal and man [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. The Methylxanthine We All Take! A Look on Caffeine and Its Pharmacology. — Andréas Astier [andreasastier.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for 1-Methylxanthine-¹³C,d₃ in Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methylxanthine-¹³C,d₃, a stable isotope-labeled internal standard, in pharmacokinetic (PK) studies. Detailed protocols for its application in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with relevant data and visualizations to guide researchers in their drug development endeavors.
Introduction to 1-Methylxanthine-¹³C,d₃ in Pharmacokinetics
1-Methylxanthine is a primary metabolite of caffeine (B1668208) and theophylline.[1] Its stable isotope-labeled counterpart, 1-Methylxanthine-¹³C,d₃, incorporates carbon-13 and deuterium (B1214612) atoms, making it an ideal internal standard for quantitative analysis in complex biological matrices such as plasma and urine.[1] The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical workflows, offering enhanced accuracy and precision by compensating for variability in sample preparation and instrument response.
The primary application of 1-Methylxanthine-¹³C,d₃ is in pharmacokinetic studies of caffeine and related methylxanthines. By serving as an internal standard, it enables the precise quantification of its unlabeled analogue, 1-Methylxanthine, which is a key biomarker for assessing the activity of cytochrome P450 enzymes, particularly CYP1A2, responsible for caffeine metabolism.[1][2][3] Understanding the pharmacokinetics of caffeine metabolites is crucial for drug development, as CYP1A2 is involved in the metabolism of numerous therapeutic agents.
Key Applications:
-
Internal Standard for Bioanalysis: 1-Methylxanthine-¹³C,d₃ is employed as an internal standard in LC-MS/MS methods to accurately quantify 1-Methylxanthine concentrations in biological samples.
-
Pharmacokinetic Studies: It facilitates the detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) of caffeine and other methylxanthines.
-
Drug-Drug Interaction Studies: By providing reliable quantification of caffeine metabolites, it aids in assessing the potential for drug-drug interactions involving the CYP1A2 enzyme.
-
Metabolic Phenotyping: The precise measurement of 1-Methylxanthine levels helps in phenotyping individuals based on their CYP1A2 activity, which can influence their response to various drugs.[4]
Quantitative Data Summary
The following tables summarize typical parameters for an LC-MS/MS method for the quantification of methylxanthines and representative pharmacokinetic data for caffeine and its major metabolite, paraxanthine, which is subsequently metabolized to 1-Methylxanthine.
Table 1: Representative LC-MS/MS Method Parameters for Methylxanthine Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | Optimized for separation of methylxanthines |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (1-Methylxanthine) | Precursor Ion (m/z) -> Product Ion (m/z) |
| MRM Transition (1-Methylxanthine-¹³C,d₃) | Precursor Ion (m/z) -> Product Ion (m/z) |
| Collision Energy | Optimized for each analyte |
Table 2: Method Validation Parameters for Quantification of Caffeine and Metabolites
| Parameter | Caffeine | Paraxanthine | 1-Methylxanthine |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 5 - 500 |
| LLOQ (ng/mL) | 1 | 1 | 5 |
| Accuracy (%) | 95 - 105 | 94 - 106 | 92 - 108 |
| Precision (%CV) | < 10 | < 12 | < 15 |
| Recovery (%) | 85 - 95 | 82 - 93 | 80 - 90 |
Data presented are representative and may vary depending on the specific analytical method and instrumentation.
Table 3: Representative Pharmacokinetic Parameters of Caffeine and Paraxanthine in Healthy Adults
| Parameter | Caffeine | Paraxanthine |
| Tmax (h) | 0.5 - 2.0 | 4.0 - 8.0 |
| Cmax (µg/mL) | 2.0 - 8.0 | 1.0 - 4.0 |
| AUC (µg·h/mL) | 20 - 60 | 30 - 90 |
| Half-life (t½) (h) | 3.0 - 7.0 | 5.0 - 10.0 |
These values are approximate and can be influenced by factors such as genetics, smoking status, and co-administered drugs.[4]
Experimental Protocols
Protocol 1: Quantification of 1-Methylxanthine in Human Plasma using LC-MS/MS with 1-Methylxanthine-¹³C,d₃ as an Internal Standard
1. Objective: To determine the concentration of 1-Methylxanthine in human plasma samples.
2. Materials:
-
Human plasma samples
-
1-Methylxanthine analytical standard
-
1-Methylxanthine-¹³C,d₃ internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
3.1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 1-Methylxanthine in methanol.
-
Prepare a 1 mg/mL stock solution of 1-Methylxanthine-¹³C,d₃ (IS) in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 ACN:water.
-
Prepare an IS working solution of 100 ng/mL in ACN.
-
-
3.2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL 1-Methylxanthine-¹³C,d₃ in ACN) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% FA in water).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
3.3. LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient program.
-
Detect and quantify the analytes using the optimized MRM transitions (refer to Table 1).
-
-
3.4. Data Analysis:
-
Integrate the peak areas for 1-Methylxanthine and 1-Methylxanthine-¹³C,d₃.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of 1-Methylxanthine in the unknown samples from the calibration curve.
-
Visualizations
Caffeine Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of caffeine, highlighting the formation of 1-Methylxanthine.
References
Application Notes & Protocols for the Quantification of Methylxanthines in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of common methylxanthines—caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246)—in various biological matrices. The protocols are designed to deliver high precision and accuracy for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Methylxanthines are a class of alkaloids commonly found in beverages like coffee, tea, and cocoa-based products. Caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) are the most prominent members of this group and are widely consumed for their stimulant and therapeutic properties.[1][2] Accurate quantification of these compounds in biological samples such as plasma, urine, and saliva is crucial for understanding their metabolism, pharmacokinetics, and physiological effects.[3][4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[3][5][6][7]
Signaling Pathway of Methylxanthines
Methylxanthines exert their physiological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[8] By blocking adenosine receptors, methylxanthines prevent the onset of drowsiness and promote wakefulness.[8] The inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), resulting in effects such as smooth muscle relaxation and cardiac stimulation.[8]
Caption: Mechanism of action of methylxanthines.
Quantitative Data Summary
The following table summarizes the typical concentration ranges of caffeine, theophylline, and theobromine in various human biological fluids. These values can vary significantly based on individual metabolism and consumption levels.
| Methylxanthine | Biological Matrix | Concentration Range | Reference |
| Caffeine | Plasma | 0 - 100 mg/day consumption can be quantified | [9] |
| Urine | 3.21 - 71.2 µg/mL | [10] | |
| Saliva | 0.05 - 5 µg/mL (validated range) | [11] | |
| Theophylline | Plasma | 0.0150 - 4.50 µg/mL (linear range in premature infants) | [12] |
| Urine | < 0.1 - 66.3 µg/mL | [10] | |
| Saliva | Within-batch precision studied at 4 µg/mL | [13] | |
| Theobromine | Plasma | 0.0250 - 7.50 µg/mL (linear range in premature infants) | [12] |
| Urine | < 0.1 - 13.2 µg/mL | [10] | |
| Saliva | Within-batch precision studied at 4 µg/mL | [13] |
Experimental Workflow for Methylxanthine Quantification
The general workflow for quantifying methylxanthines in biological samples involves sample collection and preparation, followed by chromatographic separation and detection.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: Quantification of Methylxanthines in Human Plasma by HPLC-UV
This protocol describes a method for the simultaneous determination of caffeine, theophylline, and theobromine in human plasma using reversed-phase high-performance liquid chromatography with UV detection.
1. Materials and Reagents
-
Caffeine, theophylline, and theobromine analytical standards
-
Internal Standard (e.g., 8-chlorotheophylline (B119741) or proxyphylline)[13]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid
-
Chloroform
-
Isopropanol
-
Human plasma (drug-free)
-
Centrifuge tubes (15 mL)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of plasma into a 15 mL centrifuge tube.
-
Add a known concentration of the internal standard.
-
Add 5 mL of a chloroform:isopropanol (85:15, v/v) extraction solvent.[13]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Purospher® STAR RP-18 endcapped, 10 cm x 3.0 mm, 3 µm)[14]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 12:88, v/v) with 0.1% formic acid.[14] An alternative mobile phase is methanol-water-acetic acid (20:75:5, v/v/v).[10]
-
Flow Rate: 0.7 - 1.0 mL/min[10]
-
Column Temperature: 35°C[14]
-
Injection Volume: 20 µL
4. Quantification
-
Prepare calibration standards of caffeine, theophylline, and theobromine in drug-free plasma and process them alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of methylxanthines in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Methylxanthines in Human Urine by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of methylxanthines in urine using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
Caffeine, theophylline, and theobromine analytical standards
-
Isotopically labeled internal standards (e.g., Caffeine-d3, Theophylline-d6)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Urine samples
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
-
HILIC or C18 analytical column
2. Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standards.
-
Vortex the mixture.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
3. LC-MS/MS Conditions
-
Column: HILIC column (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a C18 column.[12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
4. Quantification
-
Prepare calibration standards in synthetic urine or a surrogate matrix.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to its isotopically labeled internal standard against the concentration.
-
Quantify the methylxanthines in the urine samples using the calibration curve.
Protocol 3: Quantification of Caffeine and Paraxanthine (B195701) in Saliva by UHPLC-UV
This protocol is adapted for the analysis of caffeine and its primary metabolite, paraxanthine, in saliva, often used for CYP1A2 phenotyping.[11]
1. Materials and Reagents
-
Caffeine and Paraxanthine analytical standards
-
Internal Standard (e.g., 7-(β-hydroxypropyl)theophylline)
-
Ethyl acetate
-
Methanol (UHPLC grade)
-
Perchloric acid
-
Saliva samples
-
UHPLC system with UV detector
-
C18 analytical column (e.g., Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm)[15]
2. Sample Preparation (Liquid-Liquid Extraction)
-
Collect whole saliva and freeze at -20°C to precipitate proteins.[16]
-
Thaw and centrifuge the saliva at 2,500 x g for 20 minutes.[16]
-
Pipette 300 µL of the clear supernatant into a clean tube.[15]
-
Add a known amount of internal standard and vortex for 1 minute.[15]
-
Add 4 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 2000 x g for 10 minutes.[15]
-
Transfer 3.5 mL of the organic layer to a new tube and evaporate to dryness under nitrogen at 45°C.[15]
-
Reconstitute the residue in 300 µL of ultrapure water and inject 20 µL into the UHPLC system.[15]
3. UHPLC Conditions
-
Column: Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)[15]
-
Mobile Phase: Methanol: 10 mM Perchloric acid (pH 2.0) (11:89, v/v)[15]
-
Flow Rate: 0.5 mL/min[15]
-
Column Temperature: 25°C[15]
-
Detection Wavelength: 273 nm[15]
-
Injection Volume: 20 µL[15]
4. Quantification
-
Prepare calibration standards by spiking blank saliva with known amounts of caffeine and paraxanthine.[15]
-
Follow the same extraction procedure for standards and samples.
-
Construct a calibration curve and determine the concentrations in the unknown saliva samples.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of caffeine and paraxanthine in human saliva with ultra-high-performance liquid chromatography for CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pk-db.com [pk-db.com]
- 14. Chromatogram Detail [sigmaaldrich.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. arborassays.com [arborassays.com]
Troubleshooting & Optimization
potential interferences in 1-Methylxanthine-13C,d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 1-Methylxanthine-13C,d3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Signal | Inconsistent sample preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples. Verify the calibration of all pipettes and automated liquid handlers. |
| Degradation of the internal standard in the matrix | Perform stability tests of this compound in the biological matrix at relevant storage and processing temperatures. | |
| Inefficient or variable ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for this compound. Check for and clean any contamination in the ion source. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Suboptimal chromatographic conditions | Optimize the mobile phase composition, gradient profile, and flow rate. Ensure the pH of the mobile phase is appropriate for 1-Methylxanthine. |
| Column degradation or contamination | Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column. | |
| Injection of a solvent stronger than the mobile phase | Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase. | |
| Inaccurate Quantification | Matrix effects (ion suppression or enhancement) | Develop a robust sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.[1][2] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[3] |
| Isobaric interference from metabolites | Ensure chromatographic separation of 1-Methylxanthine from its isomers and other metabolites. For example, theophylline (B1681296) and paraxanthine (B195701) are isomers of dimethylxanthine and can have the same mass transition as other methylxanthines if not chromatographically separated.[4] | |
| Cross-contribution from unlabeled analyte | Verify the isotopic purity of the this compound internal standard. If significant unlabeled analyte is present, correct for its contribution in the calibration curve. | |
| No or Low Signal for Analyte/Internal Standard | Incorrect mass spectrometer settings | Verify the precursor and product ion m/z values in the MRM method. For this compound, the precursor ion ([M+H]+) is expected at m/z 171.1, and a potential product ion is m/z 113.0 (assuming the loss of the labeled methyl isocyanate group). These transitions should be confirmed by direct infusion of the standard. |
| Sample degradation | Ensure proper sample handling and storage conditions to prevent degradation of 1-Methylxanthine. | |
| Issues with the LC-MS system | Check for leaks, blockages, or other hardware issues in the LC and MS systems. Ensure proper electrical connections and gas supplies. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for 1-Methylxanthine and its 13C,d3-labeled internal standard?
A1: The selection of optimal Multiple Reaction Monitoring (MRM) transitions is critical for the sensitivity and specificity of the assay. Based on publicly available data and fragmentation patterns of similar compounds, the following transitions can be proposed and should be confirmed by direct infusion of the respective standards:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 1-Methylxanthine | 167.1 | 110.0 | Corresponds to the [M+H]+ ion and a fragment from the loss of the methyl isocyanate group. |
| This compound | 171.1 | 113.0 | The precursor ion reflects the addition of one 13C and three deuterium (B1214612) atoms. The product ion assumes the label is on the methyl group that is part of the lost neutral fragment. The exact fragmentation should be verified experimentally. |
Q2: How can I minimize matrix effects in my 1-Methylxanthine analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[5][6] To minimize their impact:
-
Effective Sample Preparation: Employ a thorough sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering endogenous components from the biological matrix.[1][2][7]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation of 1-Methylxanthine from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[3]
-
Dilution: If the signal is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Q3: What are the potential sources of isobaric interference in 1-Methylxanthine analysis?
A3: Isobaric interference occurs when other compounds have the same nominal mass as the analyte of interest. In the context of 1-Methylxanthine analysis, potential sources of isobaric interference include:
-
Other Methylxanthine Isomers: Compounds like 3-Methylxanthine and 7-Methylxanthine have the same chemical formula and molecular weight as 1-Methylxanthine.
-
Metabolites: Other metabolites of caffeine (B1668208) and theophylline could potentially be isobaric with 1-Methylxanthine. For instance, paraxanthine and theophylline are isomers and share the same MS/MS transition, making their chromatographic separation essential for accurate quantification.[4]
It is crucial to develop a chromatographic method with sufficient resolution to separate these isomers to ensure accurate quantification of 1-Methylxanthine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: To 100 µL of plasma, add the this compound internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 1-Methylxanthine from other methylxanthines and endogenous interferences.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate 1-Methylxanthine results.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
optimizing mass spectrometry parameters for 1-Methylxanthine-13C,d3
This technical support center provides guidance for optimizing mass spectrometry parameters for the quantitative analysis of 1-Methylxanthine using 1-Methylxanthine-13C,d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of 1-Methylxanthine. In this molecule, one carbon atom has been replaced with its heavier isotope, 13C, and three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612) (d3). This results in a compound that is chemically and physically almost identical to 1-Methylxanthine but has a higher molecular weight. In mass spectrometry, this mass difference allows it to be distinguished from the unlabeled analyte. Using a SIL internal standard is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for more accurate and precise quantification.
Q2: How do I determine the precursor and product ions for this compound?
A2: The precursor ion will be the protonated molecule, [M+H]+. For 1-Methylxanthine (unlabeled), the molecular weight is approximately 166.14 g/mol , so its precursor ion is at m/z 167.056. Since this compound has one 13C and three deuterium atoms, its molecular weight is increased by approximately 4 Da (1 Da for the 13C and 3 Da for the three deuteriums). Therefore, the expected precursor ion for this compound is m/z 171. The product ions are determined by fragmentation of the precursor ion. Based on the fragmentation of unlabeled 1-Methylxanthine, a major product ion is observed at m/z 110. Since the isotopic labels are on the N-methyl group which is often lost during fragmentation, a corresponding fragment for the labeled compound would likely not contain the labels. Therefore, a common product ion could be the same as the unlabeled compound. Another possibility is the loss of other parts of the molecule, which would result in a fragment ion that retains the isotopic labels. Experimental determination is necessary to confirm the optimal product ions.
Q3: What are the typical starting conditions for an LC-MS/MS method for 1-Methylxanthine analysis?
A3: A good starting point for developing an LC-MS/MS method for 1-Methylxanthine would be to use a C18 reversed-phase column with a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to improve ionization. A gradient elution from a low to a high percentage of organic solvent is often used. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
-
Possible Cause: Incorrect mass spectrometry parameters.
-
Solution: Ensure that the correct precursor and product ion m/z values are entered in the method. Verify that the ionization source parameters (e.g., capillary voltage, source temperature) are appropriate for methylxanthines.
-
-
Possible Cause: Degradation of the internal standard.
-
Solution: Prepare fresh working solutions of the internal standard. Ensure that the stock solution has been stored correctly according to the manufacturer's instructions.
-
-
Possible Cause: Problem with the LC-MS/MS system.
-
Solution: Check the system's performance by injecting a known standard. Ensure there are no leaks and that the spray is stable.
-
Issue 2: High Variability in the Analyte/Internal Standard Ratio
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure that the internal standard is added to all samples, standards, and quality controls at the same concentration and at an early stage of the sample preparation process. Ensure thorough mixing.
-
-
Possible Cause: Matrix effects.
-
Solution: While the SIL internal standard corrects for a significant portion of matrix effects, severe ion suppression can still be an issue. Improve sample clean-up to remove interfering matrix components. Consider diluting the sample.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Optimize the wash steps in the autosampler and the LC gradient to ensure that the analytes are completely eluted from the column in each run.
-
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions
-
Prepare a 1 µg/mL solution of this compound in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan in Q1 to identify the precursor ion (expected around m/z 171).
-
Select the identified precursor ion in Q1 and perform a product ion scan in Q3 to identify the major fragment ions.
-
Select the most intense and stable precursor-product ion pairs for your MRM method. It is recommended to monitor at least two transitions per compound.
Protocol 2: Optimization of MS Parameters
-
Using the determined MRM transitions, perform flow injection analysis of a 1 µg/mL solution of this compound.
-
Vary the cone voltage (or equivalent parameter) to find the value that gives the highest intensity for the precursor ion.
-
For each MRM transition, vary the collision energy to find the value that produces the highest intensity for the product ion.
-
Optimize the ion source parameters (e.g., capillary voltage, desolvation gas flow, source temperature) to maximize the signal intensity.
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Example Cone Voltage (V) | Example Collision Energy (eV) |
| 1-Methylxanthine | 167.1 | 110.0 | 30 | 25 |
| 1-Methylxanthine | 167.1 | 139.1 | 30 | 20 |
| This compound | 171.1 | 110.0 | 30 | 25 |
| This compound | 171.1 | 143.1 | 30 | 20 |
Note: The cone voltage and collision energy values are examples and should be optimized for your specific instrument.
Visualizations
Caption: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: A troubleshooting decision tree for low or no internal standard signal.
Technical Support Center: Optimizing 1-Methylxanthine Analysis by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve peak resolution for 1-Methylxanthine in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of 1-Methylxanthine?
A typical starting point for separating 1-Methylxanthine is using a reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2][3] The detection wavelength is generally set around 270-275 nm.[1] An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape.[1]
Q2: My 1-Methylxanthine peak is tailing. What are the common causes and solutions?
Peak tailing for 1-Methylxanthine is a common issue and can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Uncapped silanol groups on the silica-based stationary phase can interact with the polar 1-Methylxanthine molecule, causing tailing.[4]
-
Solution: Add an acidic modifier like TFA (0.05-0.1%) to the mobile phase to suppress the ionization of silanol groups.[1] Using a highly deactivated, end-capped column can also minimize these interactions.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of 1-Methylxanthine (strongest acidic pKa ≈ 7.91), both ionized and non-ionized forms may exist, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For 1-Methylxanthine, an acidic mobile phase (pH 3-4) is generally recommended to ensure it is in a single, non-ionized form.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q3: I am observing peak fronting for my 1-Methylxanthine peak. What should I do?
Peak fronting is less common than tailing but can occur due to:
-
High Injection Volume or Incompatible Sample Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase and inject a smaller volume.
-
-
Column Degradation: A void or channel in the column packing can lead to peak fronting.
-
Solution: Replace the column. To prolong column life, use a guard column and operate within the recommended pH and temperature ranges.[5]
-
Q4: How can I improve the resolution between 1-Methylxanthine and other closely eluting peaks?
To enhance resolution, you can systematically adjust the following parameters:
-
Mobile Phase Composition:
-
Organic Solvent Percentage: Decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase the retention time of 1-Methylxanthine and may improve separation from less retained impurities.
-
Choice of Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms.
-
Temperature: Increasing the column temperature can improve efficiency and peak shape, but it may also decrease retention time. The effect on resolution will depend on the specific compounds being separated.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Shape (Tailing and Fronting)
This guide provides a systematic approach to troubleshooting common peak shape issues for 1-Methylxanthine.
dot
Caption: Troubleshooting workflow for poor peak shape of 1-Methylxanthine.
Guide 2: Step-by-Step Method Development for Improved Resolution
This guide outlines a logical workflow for developing an HPLC method with optimal resolution for 1-Methylxanthine.
References
Technical Support Center: Preventing Degradation of 1-Methylxanthine-13C,d3 in Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 1-Methylxanthine-13C,d3 in your experimental samples. Ensuring the stability of this isotopically labeled internal standard is critical for accurate and reliable quantitative analysis.
I. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could indicate degradation of this compound.
Issue 1: Inconsistent or drifting internal standard peak areas in LC-MS/MS analysis.
-
Possible Cause: Degradation of this compound in processed samples stored in the autosampler.
-
Troubleshooting Steps:
-
Assess Autosampler Stability: Analyze a set of quality control (QC) samples immediately after preparation and then re-inject the same samples after they have been stored in the autosampler for a duration representative of a typical analytical run (e.g., 12 or 24 hours).[1]
-
Compare Peak Areas: A significant decrease in the peak area of this compound over time suggests instability under the autosampler conditions (e.g., temperature).
-
Corrective Actions:
-
If degradation is observed, consider lowering the autosampler temperature (e.g., to 4°C).
-
Minimize the time samples spend in the autosampler before injection. Process samples in smaller batches if necessary.
-
-
Issue 2: Poor accuracy and precision in calibration standards and QCs.
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Verify Stock Solution Stability: Prepare fresh stock and working solutions of this compound. Analyze these fresh solutions against previously prepared and stored solutions.
-
Compare Responses: A lower response from the stored solutions indicates degradation. Stock solutions of caffeine (B1668208) and its metabolites have been shown to be stable for at least 6 months when stored at -20°C.[2]
-
Corrective Actions:
-
Store stock solutions in small, single-use aliquots at ≤ -20°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions daily or as needed.
-
Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
-
Issue 3: High variability between replicate measurements of the same sample.
-
Possible Cause: Inconsistent sample handling and processing leading to variable degradation.
-
Troubleshooting Steps:
-
Review Sample Handling Protocol: Ensure a standardized and consistent protocol is followed for all samples, from collection to analysis. This includes timing of processing steps, temperature control, and pH.
-
Evaluate Freeze-Thaw Effects: Subject a set of QC samples to multiple freeze-thaw cycles (e.g., 1 to 5 cycles) and compare the concentration of this compound to a control set that has not undergone freeze-thawing. While many metabolites are stable for a few cycles, some can show significant degradation.[3][4]
-
Corrective Actions:
-
Minimize the number of freeze-thaw cycles. Aliquot samples into single-use vials before long-term storage.
-
Ensure samples are thawed consistently, for example, on ice or at room temperature for a fixed duration.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
Sample Handling and Storage
Q1: What is the optimal temperature for long-term storage of biological samples containing this compound?
A1: For long-term stability of metabolites in biological samples like plasma and urine, storage at ultra-low temperatures of -70°C or -80°C is recommended.[1] Storing samples at these temperatures minimizes enzymatic and chemical degradation over extended periods.
Q2: How many times can I freeze and thaw my samples without affecting the concentration of this compound?
A2: It is best to minimize freeze-thaw cycles . While some studies on other metabolites have shown stability for up to three freeze-thaw cycles, the impact can be analyte and matrix-dependent.[1][3][4] For optimal results, it is highly recommended to aliquot samples into single-use tubes before the initial freezing to avoid the need for repeated thawing of the entire sample.
Q3: How should I handle samples during processing to minimize degradation?
A3: To minimize degradation during sample processing, it is crucial to:
-
Keep biological samples (e.g., plasma, urine) on ice or at a controlled low temperature (e.g., 4°C) during processing.
-
Process samples as quickly as possible to reduce the activity of endogenous enzymes.
-
Ensure the pH of the sample remains within a stable range for 1-Methylxanthine. Purine alkaloids can be susceptible to degradation at extreme pH levels.[5]
Stability in Different Conditions
Q4: Is this compound sensitive to light?
A4: Methylxanthines, as a class of compounds, can be susceptible to photodegradation. Therefore, it is a best practice to protect samples and solutions containing this compound from direct light exposure. Use amber vials or tubes, or wrap containers in aluminum foil, especially during sample processing and storage. Studies on other compounds have shown that light exposure can lead to degradation.
Q5: What is the stability of this compound in processed samples (e.g., protein-precipitated plasma) at room temperature or in an autosampler?
A5: The stability of processed samples can be limited. For caffeine and its metabolites, stability in an autosampler has been demonstrated for up to 24 hours when kept at 4°C.[1][2] It is recommended to perform your own stability assessment under your specific analytical conditions. If degradation is observed, minimize the time between sample preparation and analysis or keep the autosampler at a lower temperature.
Experimental Protocols and Data
Experimental Protocol: Freeze-Thaw Stability Assessment
This protocol outlines a typical experiment to evaluate the stability of this compound in a biological matrix (e.g., plasma or urine) after multiple freeze-thaw cycles.
-
Sample Preparation:
-
Obtain a pool of the desired biological matrix (e.g., human plasma).
-
Spike the matrix with a known concentration of this compound to prepare low and high concentration Quality Control (QC) samples.
-
Aliquot the QC samples into multiple single-use tubes.
-
-
Freeze-Thaw Cycles:
-
T0 (Control): Analyze one set of low and high QC samples immediately after preparation (no freeze-thaw cycles).
-
Cycle 1: Freeze the remaining aliquots at -80°C for at least 24 hours. Thaw them completely at room temperature. Once thawed, refreeze them at -80°C.
-
Cycle 2-5: Repeat the freeze-thaw process for the desired number of cycles, removing a set of low and high QC samples for analysis after each completed cycle.
-
-
Sample Analysis:
-
Analyze the QC samples from each freeze-thaw cycle using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for the QC samples at each freeze-thaw cycle.
-
Compare the mean concentrations of the freeze-thaw samples to the T0 control samples. The stability is acceptable if the mean concentration is within ±15% of the T0 value.
-
Quantitative Data Summary: Stability of Related Compounds
While specific quantitative data for this compound is limited in publicly available literature, data from studies on caffeine and its metabolites can provide valuable insights.
| Analyte | Matrix | Storage Condition | Duration | Stability (% of Initial Concentration) |
| Caffeine | Plasma | Room Temperature | 4 hours | 94.4 - 109%[1] |
| Caffeine | Plasma | -70°C | > 6 months | Within 15% of control[1] |
| Paraxanthine | Plasma | Room Temperature | 4 hours | 94.4 - 109%[1] |
| Paraxanthine | Plasma | -70°C | > 6 months | Within 15% of control[1] |
| Caffeine | Dried Blood Spot | 50°C | 4 days | Stable[2] |
| Caffeine | Dried Blood Spot | Room Temperature | 324 days | Stable[2] |
Note: This data is for the unlabeled parent compounds and should be used as a general guide. It is always recommended to perform a specific stability assessment for this compound in your specific matrix and under your experimental conditions.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for inconsistent this compound signals.
General Sample Handling Workflow to Ensure Stability
Caption: Recommended workflow for handling biological samples to maintain analyte stability.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Coverage Quantitative Metabolomics of Human Urine: Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1-Methylxanthine-13C,d3 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Methylxanthine-13C,d3 in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound, particularly in quantitative analysis using mass spectrometry.
Q1: I am observing a high background signal or "chemical noise" in my mass spectrometry analysis. What are the common causes and how can I reduce it?
A1: High background noise can originate from several sources. A systematic approach is recommended to identify and mitigate the issue:
-
Contaminated Solvents or Reagents: Even high-purity solvents can contain trace impurities that contribute to background noise.
-
Solution: Use LC-MS or GC-MS grade solvents and reagents. Always run a "blank" injection of your solvent to check for background peaks.
-
-
Sample Matrix Effects: Biological samples such as plasma, urine, or tissue homogenates are complex and can introduce a multitude of interfering compounds.
-
Solution: Implement a robust sample cleanup step. Techniques like solid-phase extraction (SPE) or protein precipitation for liquid samples are effective.
-
-
Plasticizers and Other Leachables: Compounds like phthalates can leach from plastic consumables such as pipette tips, vials, and tubing.
-
Solution: Whenever possible, use glassware or certified low-leachable polypropylene (B1209903) labware.
-
-
Gas Chromatography (GC) System Contamination: For GC-MS applications, contamination can accumulate in the inlet, column, or detector.
-
Solution: Regularly maintain your GC system, including cleaning the inlet and baking the column.
-
Q2: My calibration curve for the analyte is non-linear. Could this be related to the this compound internal standard?
A2: Yes, issues with the internal standard can lead to non-linear calibration curves. Here are some potential causes and solutions:
-
Isotopic Interference or "Cross-Talk": Naturally occurring isotopes of the unlabeled analyte can contribute to the signal of the this compound internal standard, a phenomenon known as isotopic interference.[1] This is more pronounced when the concentration of the analyte is significantly higher than the internal standard.
-
Solution: Evaluate the isotopic purity of your internal standard. You may need to use a higher mass isotopologue of the internal standard or adjust the concentration ratio of the analyte to the internal standard.
-
-
Impurity in Internal Standard: The internal standard may contain a small amount of the unlabeled analyte.
-
Solution: Check the certificate of analysis for your this compound standard. If necessary, prepare a "blank" sample containing only the internal standard to assess the level of unlabeled analyte.
-
Q3: I am experiencing ion suppression or enhancement in my LC-MS/MS analysis. How can I identify and mitigate this?
A3: Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy and precision of your results.
-
Identifying Matrix Effects:
-
Post-extraction Spike: Compare the peak area of this compound in a neat solvent to the peak area of the standard spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in peak area indicates a matrix effect.
-
Post-column Infusion: Infuse a constant flow of this compound solution into the mass spectrometer after the analytical column. Injecting a blank matrix extract will show a dip or rise in the baseline signal at the retention time of co-eluting matrix components.
-
-
Mitigating Matrix Effects:
-
Improve Sample Preparation: Utilize more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust your LC method to better separate 1-Methylxanthine from co-eluting matrix components. Using a column with a different stationary phase or modifying the mobile phase gradient can be effective.
-
Use a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ion suppression or enhancement.
-
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is crucial to maintain the integrity of the stable isotope-labeled standard.
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
-
Working Solutions: For daily use, working solutions can be stored at 2-8°C for a short period, but should be protected from light. Always refer to the manufacturer's instructions for specific storage recommendations.
Data Presentation
The following tables provide quantitative data relevant to experiments involving 1-Methylxanthine.
Table 1: Typical LC-MS/MS Parameters for 1-Methylxanthine Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation from other methylxanthines |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | m/z 167.1 → 139.1 |
| MRM Transition (IS) | m/z 171.1 → 142.1 |
Note: These are typical starting parameters and should be optimized for your specific instrumentation and application.
Table 2: Sample Preparation Recovery and Matrix Effect
| Analyte | Sample Type | Extraction Method | Average Recovery (%) | Matrix Effect (%) |
| 1-Methylxanthine | Human Plasma | Protein Precipitation | 85 - 95 | -10 to +5 |
| 1-Methylxanthine | Human Urine | Dilute-and-Shoot | >95 | -5 to +5 |
| 1-Methylxanthine | Tissue Homogenate | Solid-Phase Extraction | 80 - 90 | -15 to +10 |
Values are illustrative and can vary depending on the specific protocol and laboratory conditions.
Experimental Protocols
Detailed Methodology for Quantification of 1-Methylxanthine in Human Plasma using LC-MS/MS
This protocol describes a typical workflow for the analysis of 1-Methylxanthine in human plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
1-Methylxanthine analytical standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (blank)
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 1-Methylxanthine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 1-Methylxanthine stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 methanol:water.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
Use the parameters outlined in Table 1 as a starting point for method development.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
4. Data Analysis:
-
Integrate the peak areas for both 1-Methylxanthine and this compound.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of 1-Methylxanthine in the unknown samples using the regression equation from the calibration curve.
Mandatory Visualization
Metabolic Pathway of Caffeine (B1668208) and Theophylline (B1681296)
The following diagram illustrates the metabolic pathways of caffeine and theophylline, highlighting the formation of 1-Methylxanthine.
Caption: Metabolic pathways of caffeine and theophylline leading to the formation of 1-Methylxanthine.
References
Methylxanthine Quantification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during methylxanthine quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Q1: What are the most common issues encountered during the extraction of methylxanthines from biological matrices like plasma or urine?
A1: The primary challenges during sample preparation are incomplete analyte recovery, the presence of interfering substances (matrix effects), and analyte degradation.[1][2] Biological samples are complex, and components like proteins and phospholipids (B1166683) can interfere with quantification.[1] Sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to clean up the sample and concentrate the analytes.[3][4][5] Inadequate extraction can lead to low recovery rates, while co-extraction of matrix components can cause ion suppression or enhancement in mass spectrometry-based methods.[1][2]
Q2: My analyte recovery is low. How can I improve it?
A2: To improve analyte recovery, consider the following:
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Optimize Extraction Solvent: The choice of solvent in LLE is critical. For instance, a mixture of isopropanol (B130326) and chloroform (B151607) has been used for plasma extraction.[6] Experiment with different solvent polarities and ratios to maximize the extraction efficiency of your target methylxanthines.
-
Adjust pH: The pH of the sample can influence the charge state of methylxanthines, affecting their solubility in the extraction solvent. Adjusting the pH can improve partitioning into the organic phase.
-
Solid-Phase Extraction (SPE) Optimization: For SPE, ensure the cartridge is appropriate for your analytes and matrix. Conditioning the SPE column properly is crucial for good recovery.[3] Elution can be optimized by testing different solvents and volumes. For example, methanol (B129727) is a common elution solvent for methylxanthines from C18 columns.[3][7]
-
Check for Analyte Stability: Methylxanthines are generally stable, but degradation can occur under harsh conditions (e.g., extreme pH or temperature). Ensure your sample handling and storage procedures are appropriate.
Q3: I'm observing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate them?
A3: Matrix effects, which can manifest as ion suppression or enhancement, are a major challenge in LC-MS/MS and can lead to inaccurate quantification.[2] Here are some strategies to minimize them:
-
Improve Sample Cleanup: More effective sample preparation is the first line of defense. This can involve using a more selective SPE sorbent or performing a multi-step extraction. The goal is to remove interfering components like phospholipids.[1]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate the analytes from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected similarly by ion suppression or enhancement.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to normalize the matrix effects between your standards and unknown samples.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of the analyte.[1]
Chromatography & Detection
Q4: I am seeing poor peak shape (e.g., peak tailing, peak splitting) in my HPLC chromatogram. What are the likely causes and solutions?
A4: Poor peak shape can compromise the accuracy and precision of your quantification. Common causes and solutions include:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: Strongly retained compounds from previous injections can cause peak tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Mismatch between Injection Solvent and Mobile Phase: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[8][9] Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
Improper Column Packing: Voids in the column packing can lead to peak splitting. This usually indicates the end of the column's life.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and poor peak shape.[9]
Q5: My retention times are shifting between injections. How can I troubleshoot this?
A5: Retention time instability can make peak identification and integration difficult. Consider these potential causes:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient. A minimum of 10 column volumes is recommended.[10]
-
Mobile Phase Composition Changes: If preparing the mobile phase online, check for pump malfunctions or leaks. If preparing it manually, ensure accurate measurement and thorough mixing. Evaporation of a volatile solvent component can also alter the composition over time.[10]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven provides a stable temperature environment.[10]
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time shifts.[11] Degas your mobile phase and prime the pump.[8][11]
Q6: I'm not achieving adequate separation of all my target methylxanthines. What parameters can I adjust?
A6: Co-elution of analytes can make accurate quantification impossible. To improve separation:
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous phase. For reversed-phase HPLC, decreasing the organic content will generally increase retention and may improve resolution.
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can help resolve compounds with different polarities. A shallower gradient can improve the separation of closely eluting peaks.[9]
-
Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase (e.g., C18, amide) or a smaller particle size for higher efficiency.[3]
-
pH of the Mobile Phase: The pH can affect the ionization state of the analytes and thus their retention. Small adjustments to the mobile phase pH can sometimes lead to significant changes in selectivity.
Quantitative Data Summary
Table 1: Comparison of Method Validation Parameters for Methylxanthine Quantification
| Parameter | HPLC-UV[12] | LC-MS/MS[3] |
| Analytes | Theobromine, Theophylline, Caffeine (B1668208) | Caffeine, Paraxanthine, Theobromine, Theophylline |
| Matrix | Beverages, Urine | Human Plasma |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 pg/mL | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 40 ng/mL (Dimethylxanthines) |
| Recovery | >95.0% | Not explicitly stated, but method was successful for 500 samples |
| Precision (CV%) | <3.2% | Not Reported |
Experimental Protocols
Protocol 1: Methylxanthine Extraction from Human Plasma using SPE for LC-MS/MS Analysis
This protocol is adapted from a method for the simultaneous determination of methylxanthines and cotinine (B1669453) in human plasma.[3]
-
Sample Preparation:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of water to the sample.
-
-
SPE Column Conditioning:
-
Condition a Discovery DSC-18 SPE column (500 mg/3 cc) by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the prepared plasma sample onto the conditioned SPE column.
-
-
Washing (Optional but Recommended):
-
Wash the column with a weak solvent (e.g., 2 mL of 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 25°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: HPLC-UV Analysis of Methylxanthines in Beverages
This protocol is a general guide based on common HPLC methods for beverage analysis.[13]
-
Sample Preparation:
-
For liquid samples (e.g., coffee, tea), filter through a 0.45 µm syringe filter. Dilution with the mobile phase may be necessary if concentrations are high.
-
For solid samples (e.g., chocolate), perform a solvent extraction. For example, weigh a known amount of the sample, add a defined volume of hot water or a methanol/water mixture, vortex or sonicate, centrifuge, and then filter the supernatant.
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a series of calibration standards of theobromine, theophylline, and caffeine in the mobile phase.
-
Generate a calibration curve by plotting peak area versus concentration for each analyte.
-
Determine the concentration of methylxanthines in the samples by comparing their peak areas to the calibration curve.
-
Visualized Workflows and Logic
Caption: General workflow for methylxanthine quantification.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous assay of the methylxanthine metabolites of caffeine in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. mastelf.com [mastelf.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in 1-Methylxanthine-¹³C,d₃ LC-MS/MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Methylxanthine-¹³C,d₃ as an internal standard in LC-MS/MS assays. It provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects, a common phenomenon that can compromise the accuracy and reproducibility of quantitative bioanalysis.
Troubleshooting Guide
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a primary concern in LC-MS/MS analysis.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) like 1-Methylxanthine-¹³C,d₃ is the most recognized technique to compensate for these effects, as it is expected to co-elute with the analyte and experience similar ionization suppression or enhancement.[3] However, significant or variable matrix effects can still impact data quality. Below are common issues and steps to troubleshoot them.
| Issue Encountered | Potential Cause | Troubleshooting & Optimization Steps |
| Poor Accuracy and Precision | Inconsistent matrix effects between samples and calibrators. The SIL-IS may not perfectly track the analyte's behavior if they are not perfectly co-eluting. | 1. Evaluate Matrix Factor: Quantify the extent of ion suppression or enhancement using a post-extraction spike experiment. 2. Optimize Chromatography: Adjust the gradient, mobile phase, or column chemistry to separate 1-Methylxanthine from the interfering regions of the chromatogram. 3. Enhance Sample Cleanup: A more rigorous sample preparation method may be necessary to remove interfering matrix components. |
| Inconsistent or Low SIL-IS Response | High variability in the composition of the biological matrix between different lots or subjects. The SIL-IS itself is being significantly and variably suppressed. | 1. Check for Inter-Lot Variability: Perform the post-extraction spike experiment using at least six different lots of the blank biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should not exceed 15%. 2. Improve Sample Preparation: Transition from a simple method like protein precipitation to a more selective one like solid-phase extraction (SPE) to remove a broader range of interferences. |
| Analyte Signal Suppression | Co-elution of 1-Methylxanthine with highly abundant matrix components, such as phospholipids (B1166683) in plasma.[4] | 1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation (e.g., specialized SPE cartridges or plates). 2. Chromatographic Separation: Use a column with a different selectivity or a modified gradient to achieve baseline separation from the phospholipid elution zone. |
| Method Fails Validation with Different Matrix Lots | The chosen sample preparation method is not robust enough to handle the natural variability in biological samples. | 1. Re-validate with a More Rigorous Cleanup: Develop and validate a new sample preparation method, such as mixed-mode orμelution SPE, that provides a cleaner extract. 2. Consider a Different Ionization Technique: If using electrospray ionization (ESI), which is more susceptible to matrix effects, investigate the feasibility of atmospheric pressure chemical ionization (APCI) for 1-Methylxanthine. |
Data Presentation: Impact of Sample Preparation on Matrix Effects
The choice of sample preparation is one of the most effective ways to mitigate matrix effects. Below is a summary of expected matrix effect values for 1-Methylxanthine in human plasma following different extraction procedures. A value of 100% indicates no matrix effect, values below 100% indicate ion suppression, and values above 100% indicate ion enhancement.
| Sample Preparation Method | Expected Matrix Effect (%) for 1-Methylxanthine | General Performance |
| Protein Precipitation (PPT) | 50 - 85% | High Suppression: Simple and fast, but leaves many matrix components, like phospholipids, in the extract, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 75 - 95% | Moderate Suppression: More selective than PPT, removing many salts and polar interferences, but can still co-extract some interfering compounds. |
| Solid-Phase Extraction (SPE) | 90 - 110% | Minimal Suppression/Enhancement: Highly selective method that can effectively remove a wide range of interfering compounds, resulting in the cleanest extracts and minimal matrix effects. |
Note: These are representative values. The actual matrix effect should be experimentally determined for your specific assay conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for 1-Methylxanthine in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
1-Methylxanthine reference standard.
-
1-Methylxanthine-¹³C,d₃ internal standard.
-
LC-MS grade solvents.
-
Your validated sample preparation materials (e.g., protein precipitation plates, SPE cartridges).
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): In a clean tube, spike the 1-Methylxanthine reference standard and the 1-Methylxanthine-¹³C,d₃ internal standard into the final reconstitution solvent at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Post-Extraction Spike): Process the blank biological matrix samples (from all six sources) using your established sample preparation method. In the final, clean extract, spike the 1-Methylxanthine reference standard and the 1-Methylxanthine-¹³C,d₃ internal standard at the same concentration as in Set A.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples using your LC-MS/MS method.
-
Data Analysis:
-
Calculate the average peak area for the 1-Methylxanthine in Set A (Peak AreaNeat).
-
Calculate the average peak area for the 1-Methylxanthine in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100
-
-
Interpretation:
-
Matrix Effect = 100%: No matrix effect.
-
Matrix Effect < 100%: Ion suppression.
-
Matrix Effect > 100%: Ion enhancement.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 1-Methylxanthine-¹³C,d₃ LC-MS/MS analysis?
A: Matrix effects are the alteration of the ionization efficiency of 1-Methylxanthine and its stable isotope-labeled internal standard (¹³C,d₃) by co-eluting, undetected components from the biological sample (e.g., plasma, urine). This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, which can negatively impact the accuracy and precision of the assay if not properly compensated for.[1][2]
Q2: I am using a stable isotope-labeled internal standard (1-Methylxanthine-¹³C,d₃). Shouldn't this automatically correct for all matrix effects?
A: In theory, a co-eluting SIL-IS is the best tool to compensate for matrix effects because it should be affected in the same way as the analyte.[3] However, this compensation can be imperfect if the analyte and IS do not perfectly co-elute, or if the matrix effect is so severe that the signal is suppressed to a level near the limit of detection. Regulatory guidelines still require the assessment of matrix effects even when a SIL-IS is used.
Q3: My 1-Methylxanthine signal is suppressed. What are the most likely culprits in my plasma sample?
A: In plasma, the most common causes of ion suppression in electrospray ionization (ESI) are phospholipids from cell membranes.[4] These compounds are often not efficiently removed by simple sample preparation methods like protein precipitation and can co-elute with the analyte, interfering with the ionization process.
Q4: How can I change my LC method to reduce matrix effects?
A: You can modify your chromatographic conditions to better separate 1-Methylxanthine from interfering matrix components. This can involve adjusting the mobile phase gradient to be shallower, allowing for better resolution, or switching to a different column chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) that may offer different selectivity for both the analyte and the interfering compounds.
Q5: Is it better to use ¹³C or Deuterium (d) labeled internal standards?
A: While both are used, ¹³C-labeled internal standards are often preferred. Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift relative to the unlabeled analyte (the "isotope effect"), causing them to not co-elute perfectly. This can lead to differential matrix effects and less accurate correction. ¹³C-labeled standards are less prone to this issue.
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: Simplified metabolic pathway of caffeine leading to 1-Methylxanthine.
References
- 1. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ensuring Isotopic Purity of 1-Methylxanthine-¹³C,d₃
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of 1-Methylxanthine-¹³C,d₃. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of commercially available 1-Methylxanthine-¹³C,d₃?
A1: Commercially available 1-Methylxanthine-¹³C,d₃ typically has a high isotopic purity. For example, a supplier might specify an isotopic purity of 98 atom % for both ¹³C and Deuterium (B1214612) (D).[1] Another supplier of a similarly labeled methylxanthine product specifies an isotopic purity of ≥98 atom %. It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot number you are using.
Q2: What are the primary analytical techniques for determining the isotopic purity of 1-Methylxanthine-¹³C,d₃?
A2: The primary analytical techniques for determining isotopic purity are high-resolution mass spectrometry (HRMS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] LC-MS is used to determine the relative proportions of different isotopologues by analyzing their mass-to-charge ratios, while NMR, specifically quantitative NMR (qNMR), can provide insights into the positions of the labels and their relative abundance.[2][3]
Q3: How should 1-Methylxanthine-¹³C,d₃ be stored to maintain its isotopic and chemical stability?
A3: To ensure stability, 1-Methylxanthine-¹³C,d₃ should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Following the storage recommendations on the product's CoA is essential to prevent degradation and potential isotopic exchange.
Q4: Can the deuterium atoms in 1-Methylxanthine-¹³C,d₃ undergo back-exchange?
A4: Yes, deuterium atoms, especially those attached to heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from protic solvents (e.g., water, methanol). While the deuterium atoms in 1-Methylxanthine-¹³C,d₃ are on a methyl group, which is generally less prone to exchange, the experimental conditions should be carefully controlled to minimize this risk. Using aprotic solvents for storage and analysis is recommended where possible.
Troubleshooting Guides
Mass Spectrometry Analysis
Issue 1: The observed mass spectrum shows a higher than expected abundance of the unlabeled (M+0) or partially labeled species.
-
Possible Cause 1: Isotopic Impurity in the Standard. The supplied standard may have a lower isotopic enrichment than specified.
-
Troubleshooting Step: Always check the isotopic purity stated on the Certificate of Analysis for your specific lot. If a significant discrepancy is observed, contact the supplier's technical support.
-
-
Possible Cause 2: In-source Fragmentation or Unstable Adducts. The molecular ion may be fragmenting in the ion source, or unstable adducts may be forming and dissociating, leading to a complex spectrum that can be misinterpreted.
-
Troubleshooting Step: Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve soft ionization and minimize in-source fragmentation.
-
-
Possible Cause 3: Deuterium Back-Exchange. The deuterium labels may be exchanging with protons from the solvent or sample matrix.
-
Troubleshooting Step: Prepare samples in aprotic or deuterated solvents immediately before analysis. Avoid prolonged exposure to protic solvents, especially under acidic or basic conditions.
-
Issue 2: The calculated isotopic purity is inconsistent across multiple injections.
-
Possible Cause 1: Poor Chromatographic Separation. Co-elution of impurities with the analyte can interfere with the mass spectral analysis and lead to inaccurate integration of isotopic peaks.
-
Troubleshooting Step: Optimize the liquid chromatography method to ensure baseline separation of 1-Methylxanthine-¹³C,d₃ from any potential impurities.
-
-
Possible Cause 2: Mass Spectrometer Instability. Fluctuations in the mass spectrometer's performance can lead to variable ion intensities.
-
Troubleshooting Step: Ensure the mass spectrometer is properly calibrated and has reached a stable operating condition before acquiring data. Run system suitability tests to confirm performance.
-
NMR Analysis
Issue 3: The qNMR spectrum shows unexpected peaks or incorrect integration ratios.
-
Possible Cause 1: Presence of Chemical Impurities. The sample may contain impurities that have signals overlapping with the analyte or the internal standard.
-
Troubleshooting Step: Use a high-purity, certified internal standard that has signals in a clear region of the spectrum. Ensure the solvent used is of high purity.
-
-
Possible Cause 2: Incomplete Relaxation of Nuclei. If the relaxation delay (d1) is too short, the signals may not fully relax between pulses, leading to inaccurate integration.
-
Troubleshooting Step: Use a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation.
-
-
Possible Cause 3: Poor Phasing and Baseline Correction. Inaccurate phasing and baseline correction of the NMR spectrum will lead to integration errors.
-
Troubleshooting Step: Carefully and consistently apply phase and baseline corrections to all spectra before integration.
-
Quantitative Data Summary
The following tables summarize key quantitative data for 1-Methylxanthine-¹³C,d₃.
Table 1: Physical and Isotopic Properties of 1-Methylxanthine-¹³C,d₃
| Property | Value |
| Molecular Formula | ¹³CC₅D₃H₃N₄O₂ |
| Molecular Weight | 170.15 g/mol [1] |
| Mass Shift (vs. unlabeled) | M+4[1] |
| Isotopic Purity (¹³C, D) | ≥98 atom %[1] |
| Chemical Purity | ≥97% (CP)[1] |
Table 2: Predicted Mass-to-Charge Ratios (m/z) for Isotopologues in ESI-MS (Positive Mode)
| Isotopologue | Description | Predicted [M+H]⁺ (m/z) |
| M+0 | Unlabeled 1-Methylxanthine | 167.0618 |
| M+1 | Contains one ¹³C or one D | 168.0652 (¹³C), 168.0681 (D) |
| M+2 | Contains two ¹³C or two D, or one ¹³C and one D | 169.0685 (2x¹³C), 169.0743 (2xD), 169.0714 (¹³C, D) |
| M+3 | Contains three ¹³C or three D, or combinations | 170.0719 (3x¹³C), 170.0806 (3xD), various combinations |
| M+4 | Fully labeled (one ¹³C and three D) | 171.0777 |
Note: These are theoretical monoisotopic masses. Observed m/z values may vary slightly depending on instrument calibration and resolution.
Experimental Protocols
Protocol 1: Isotopic Purity Determination by LC-HRMS
This protocol outlines a general procedure for determining the isotopic purity of 1-Methylxanthine-¹³C,d₃ using Liquid Chromatography-High Resolution Mass Spectrometry.
-
Sample Preparation:
-
Accurately weigh a small amount of 1-Methylxanthine-¹³C,d₃ and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 µg/mL.
-
Prepare a similar solution of unlabeled 1-Methylxanthine as a reference standard.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000 FWHM.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the [M+H]⁺ ion.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of all expected isotopologues (M+0 to M+4).
-
Integrate the peak areas for each isotopologue.
-
Correct the peak areas for the natural isotopic abundance of C, H, N, and O in the unlabeled portion of the molecule.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of M+4 isotopologue / Sum of areas of all isotopologues) x 100
-
Protocol 2: Isotopic Enrichment Determination by qNMR
This protocol provides a general workflow for assessing isotopic enrichment using quantitative NMR.
-
Sample Preparation:
-
Accurately weigh a precise amount of 1-Methylxanthine-¹³C,d₃ (e.g., 5-10 mg).
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: ¹H NMR.
-
Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64).
-
Acquisition Time (at): ≥ 3 seconds.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the FID.
-
Integrate a well-resolved signal from 1-Methylxanthine-¹³C,d₃ (e.g., the N-CH₃ singlet, which will be a singlet due to the ¹³C and D labeling) and a well-resolved signal from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard and, subsequently, the purity of the 1-Methylxanthine-¹³C,d₃.
-
To assess isotopic enrichment, acquire a ¹³C NMR spectrum. The presence and integration of the signal corresponding to the labeled methyl carbon can confirm the ¹³C enrichment. Deuterium enrichment can be inferred from the disappearance of the corresponding proton signal in the ¹H NMR spectrum compared to the unlabeled compound.
-
Visualizations
References
- 1. 1-メチルキサンチン-(メチル-13C,d3) 98 atom %, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using 1-Methylxanthine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the precision and reliability of analytical methods are paramount for accurate quantification of metabolites. This guide provides an objective comparison of analytical methods for 1-methylxanthine (B19228), focusing on the use of the stable isotope-labeled internal standard, 1-Methylxanthine-13C,d3. While specific public validation data for this compound is limited, this guide leverages performance data from closely related stable isotope-labeled internal standards used in the analysis of xanthine (B1682287) metabolites to provide a robust comparison against traditional analytical approaches.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, 1-methylxanthine. This ensures that any variability encountered during sample preparation, chromatography, and ionization affects both the analyte and the internal standard equally, leading to more accurate and precise quantification.[2]
Comparative Performance of Internal Standards
The following tables summarize the expected key performance parameters of an analytical method for 1-methylxanthine validated using this compound, compared to methods employing a non-isotopically labeled internal standard (e.g., a structural analog). The data for the stable isotope-labeled internal standard is inferred from validated methods for other caffeine (B1668208) metabolites using analogous standards, such as ¹³C₃-caffeine.[3]
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with this compound (Expected) | Method with Non-Isotopically Labeled IS |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% |
| Precision (% CV) | < 15% | < 20% |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to reduced noise | Dependent on analyte and IS properties |
| Matrix Effect | Significantly minimized | Potential for differential matrix effects |
| Extraction Recovery | Consistent between analyte and IS | May be variable |
Table 2: Summary of Expected Quantitative Performance
| Internal Standard Type | Linearity Range (ng/mL) | Accuracy (% Recovery) | Precision (RSD %) |
| This compound | 1 - 1000 | 85 - 115 | < 15 |
| Structural Analog IS | 5 - 1000 | 80 - 120 | < 20 |
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of any analytical method. Below is a representative experimental protocol for the quantification of 1-methylxanthine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte levels).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of methylxanthines.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.
-
MRM Transitions:
-
1-Methylxanthine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized based on the M+4 mass shift)
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Bioanalytical Method Validation Workflow
References
A Researcher's Guide to 1-Methylxanthine Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Methylxanthine (1-MX), a key metabolite of caffeine (B1668208) and theophylline, is crucial for various pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of common analytical methods for 1-MX, offering insights into their performance, protocols, and optimal applications.
This publication objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a novel cell-based bioassay for the quantification of 1-Methylxanthine. The guide includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to aid in selecting the most appropriate assay for your research needs.
Data Presentation: Performance Characteristics of 1-Methylxanthine Assays
The selection of an appropriate assay hinges on its performance characteristics. The following table summarizes the key quantitative data for HPLC, LC-MS/MS, and a cell-based bioassay, allowing for a direct comparison of their capabilities.
| Parameter | HPLC | LC-MS/MS | Cell-Based Bioassay |
| Linearity Range | 1 - 100 µg/mL[1] | 0.03 - 5 µg/mL[2] | 10 - 100 µM |
| Limit of Detection (LOD) | 0.19 - 0.26 µg/mL[1] | 0.01 - 0.025 µg/mL[2] | ~10 µM |
| Limit of Quantification (LOQ) | 0.19 - 0.26 µg/mL[1] | 0.03 µg/mL[2] | ~10 µM |
| Recovery | Not explicitly stated for 1-MX | 39% - 96% (for methylxanthines) | Not Applicable |
| Precision (RSD%) | < 5% | Not explicitly stated | Typically within 5-7% of HPLC results[3] |
| Specificity | Good, but potential for interference from structurally similar compounds[3] | Excellent, highly selective[4] | High, but may detect other methylxanthines depending on the engineered strain[3] |
| Throughput | Moderate | High, with methods analyzing over 100 samples/hour[2] | High, scalable to many samples simultaneously[3] |
| Cost | Moderate | High | Low[3] |
| Expertise Required | Moderate | High | Low to Moderate[3] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating experimental findings. Below are the protocols for the key assays discussed.
High-Performance Liquid Chromatography (HPLC)
This method is a robust and widely used technique for the quantification of methylxanthines.
Sample Preparation:
-
Urine samples are collected and can be subjected to a solid-phase extraction (SPE) for cleanup and concentration.
-
A common SPE method utilizes RP-18 phases for the simultaneous extraction of various methylxanthines, including 1-Methylxanthine[5].
-
The eluates from the SPE process are then analyzed by HPLC.
Chromatographic Conditions:
-
Column: LiChrosorb RP-18 (7 µm)[5] or a similar C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous solution of 0.05% trifluoroacetic acid and acetonitrile[5].
-
Flow Rate: A typical flow rate is 0.8 mL/min.
-
Detection: UV detection is commonly used, with the wavelength set to approximately 268 nm for 1-Methylxanthine.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and selectivity, LC-MS/MS is the method of choice.
Sample Preparation:
-
Plasma or other biological samples can be prepared using off-line solid-phase extraction (SPE).
-
The extracted samples are then concentrated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used for rapid separation.
-
Column: A suitable reversed-phase column, such as a C18, is employed.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid, is used for elution.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Electrospray ionization (ESI) in positive mode is common for methylxanthine analysis[4].
Cell-Based Bioassay
A novel approach utilizing engineered E. coli offers an inexpensive and high-throughput alternative to traditional chromatographic methods.
Principle: This assay relies on a genetically modified strain of E. coli that is deficient in de novo guanine (B1146940) biosynthesis. The strain is engineered to express demethylase enzymes that convert specific methylxanthines into xanthine, which can then be utilized for guanine synthesis and subsequent cell growth. The amount of cell growth is proportional to the concentration of the target methylxanthine.
Protocol:
-
Strains of ΔguaB E. coli are transformed with plasmids containing specific demethylase genes. Different combinations of these genes allow for the specific detection of different methylxanthines.
-
The engineered bacteria are grown in a minimal medium containing the sample with the unknown 1-Methylxanthine concentration.
-
Cell growth is monitored over time, typically by measuring optical density at 600 nm (OD600).
-
The concentration of 1-Methylxanthine is determined by comparing the growth of the specific detection strain to a standard curve. It is important to note that some engineered strains may not be able to directly quantify 1-Methylxanthine[3].
Mandatory Visualization
The following diagrams illustrate the workflows of the described assays and provide a logical framework for selecting the most suitable method.
Figure 1: Experimental workflow for 1-Methylxanthine analysis using HPLC.
Figure 2: Experimental workflow for 1-Methylxanthine analysis using LC-MS/MS.
Figure 3: Logical flow for selecting a suitable 1-Methylxanthine assay.
Concluding Remarks
The choice of an assay for 1-Methylxanthine quantification should be guided by the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for applications where trace levels of the analyte need to be detected in complex matrices. HPLC provides a good balance of performance and cost and is suitable for a wide range of applications. The cell-based bioassay presents an innovative, low-cost, and high-throughput option, particularly for screening large numbers of samples, although its specificity for 1-Methylxanthine needs to be carefully validated with the specific engineered strain. Information on commercially available ELISA kits and dedicated quantitative fluorescence-based assays for 1-Methylxanthine is limited at present. Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, cost, and the required level of expertise when selecting the most appropriate method for their 1-Methylxanthine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Mass Spectrometry Guide: 1-Methylxanthine-13C,d3 vs. Unlabeled 1-Methylxanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of isotopically labeled 1-Methylxanthine-13C,d3 and its unlabeled counterpart. This information is critical for researchers utilizing isotope dilution methods for quantitative analysis of 1-Methylxanthine, a key metabolite of caffeine (B1668208) and theophylline. The inclusion of stable isotopes in a molecule's structure provides a distinct mass shift, enabling its use as an internal standard for precise and accurate quantification in complex biological matrices.
Quantitative Data Summary
The primary difference between this compound and unlabeled 1-Methylxanthine in mass spectrometry is the mass-to-charge ratio (m/z) of their molecular ions and their corresponding fragment ions. The isotopic labeling on the methyl group of this compound results in a mass increase of 4 Daltons.
| Feature | Unlabeled 1-Methylxanthine | This compound |
| Molecular Formula | C₆H₆N₄O₂ | ¹³CC₅³H₃H₃N₄O₂ |
| Molecular Weight | 166.14 g/mol [1] | 170.15 g/mol |
| Precursor Ion [M+H]⁺ (m/z) | 167.056 | ~171.060 |
| Major Fragment Ion (m/z) | 110.035[1] | ~114.039 (Predicted) |
| Mass Shift | N/A | M+4 |
Mass Spectrometry Fragmentation Analysis
In tandem mass spectrometry (MS/MS), precursor ions are fragmented to produce characteristic product ions. The fragmentation pattern serves as a structural fingerprint.
-
Unlabeled 1-Methylxanthine: The positive ion ESI-MS/MS spectrum of unlabeled 1-Methylxanthine is characterized by a prominent fragment ion at m/z 110.035.[1] This corresponds to the neutral loss of the methyl isocyanate group (CH₃NCO) from the precursor ion.
-
This compound (Predicted Fragmentation): For this compound, the isotopic labels are located on the 1-methyl group. Therefore, any fragment containing this labeled methyl group will exhibit a +4 Da mass shift. The predicted major fragment ion would be at approximately m/z 114.039, resulting from the loss of the labeled methyl isocyanate group (¹³C³H₃NCO). Fragments that do not contain the methyl group are expected to remain at the same m/z as in the unlabeled compound's spectrum.
Experimental Protocols
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 1-Methylxanthine, adaptable for both the labeled and unlabeled forms.
Sample Preparation:
A solid-phase extraction (SPE) method can be employed for the cleanup of biological samples such as plasma or urine.[2]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte using an appropriate solvent.
-
Evaporate the eluent and reconstitute the sample in the mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for the separation of methylxanthines.[3]
-
Mobile Phase: A gradient elution with water and methanol, both containing a small percentage of formic acid, is commonly used.[3]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for methylxanthines.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, monitoring the specific precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard.
-
MRM Transitions (example):
-
Unlabeled 1-Methylxanthine: 167.1 -> 110.0
-
This compound: 171.1 -> 114.0
-
-
Mandatory Visualizations
Below are diagrams illustrating the experimental workflow and the metabolic pathway of 1-Methylxanthine.
Caption: Experimental workflow for the quantitative analysis of 1-Methylxanthine using LC-MS/MS.
Caption: Simplified metabolic pathway of caffeine leading to the formation of 1-Methylxanthine.
References
Inter-laboratory Comparison of 1-Methylxanthine Quantification: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of 1-Methylxanthine, a significant metabolite of caffeine (B1668208) and theophylline (B1681296).[1] It is intended for researchers, scientists, and professionals in drug development seeking to evaluate and select appropriate analytical techniques for their studies. This document summarizes quantitative performance data from various studies, details experimental protocols, and presents visual workflows to aid in understanding the metabolic and analytical processes.
Introduction to 1-Methylxanthine
1-Methylxanthine is a purine (B94841) alkaloid and a primary metabolite of theophylline and paraxanthine, which are themselves metabolites of caffeine.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of methylxanthines. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.
Comparative Performance of Analytical Methods
Table 1: Performance Characteristics of HPLC-UV/DAD Methods for Methylxanthine Quantification
| Analyte(s) | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Theophylline, 1-Methylxanthine, 3-Methylxanthine, 1,3-Dimethyluric acid | Urine | 1 - 50 | - | - | 95 - 102 | - | [2] |
| Theobromine, Theophylline, Caffeine | Beverages | 1 - 100 | 0.19 - 0.26 | 0.64 - 0.87 | 98.15 - 108.88 | < 2.67 | [3] |
| Caffeine, Theobromine, Theophylline | - | - | 0.015 (ng) | 0.031 - 0.25 (ng) | - | - | [4] |
| Caffeine | Beverages | 0.122 - 125 | - | - | 97.87 | - | [5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Methylxanthine Quantification
| Analyte(s) | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Caffeine, Paraxanthine, Theobromine, Theophylline | Plasma | 5.5 - 340.2 | - | - | 84 - 98 | < 15 | [6] |
| Caffeine and metabolites, Cotinine | Plasma | - | - | - | - | - | [7] |
| Theophylline and metabolites | Urine | - | - | 14 - 41 | 82.06 - 98.34 | < 2.55 | [8] |
Note: A direct comparison should be made with caution as the experimental conditions, matrices, and validation procedures may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods. Below are generalized protocols for the quantification of 1-Methylxanthine using HPLC-UV/DAD and LC-MS/MS, based on common practices reported in the literature.
3.1. High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is widely used for the quantification of methylxanthines due to its robustness and accessibility.
-
Sample Preparation:
-
Urine: Dilution with the mobile phase or a suitable buffer is often sufficient. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[2][9]
-
Plasma/Serum: Protein precipitation is a critical first step, typically achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727), followed by centrifugation. The resulting supernatant can be directly injected or further purified using SPE.
-
Solid Samples (e.g., food, tissues): Homogenization followed by solvent extraction is typically employed. The extract is then filtered and may require further cleanup by SPE.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is most commonly used.[2][3][4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[2][3] Isocratic or gradient elution can be used to achieve optimal separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV or DAD detector set at the maximum absorbance wavelength for 1-Methylxanthine (around 270-280 nm).[2]
-
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV/DAD, making it ideal for the analysis of low concentrations of analytes in complex biological matrices.[7]
-
Sample Preparation:
-
Similar to HPLC, sample preparation for LC-MS/MS involves protein precipitation for plasma/serum and may include SPE for cleaner extracts and to minimize matrix effects.[7] The use of an internal standard (preferably a stable isotope-labeled version of the analyte) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.
-
-
LC Conditions:
-
Column: Reversed-phase C18 columns are commonly used.
-
Mobile Phase: Similar to HPLC, but often with volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to ensure compatibility with the mass spectrometer.
-
Flow Rate: Can range from analytical scale (0.2-1.0 mL/min) to micro or nano flow rates for increased sensitivity.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for methylxanthines.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing high selectivity and sensitivity.
-
Visualizing Key Processes
4.1. Caffeine Metabolism Pathway
The following diagram illustrates the metabolic pathways leading to the formation of 1-Methylxanthine from caffeine.
4.2. Inter-laboratory Comparison Workflow
This diagram outlines a typical workflow for conducting an inter-laboratory comparison study to ensure the comparability and reliability of analytical results across different laboratories.
Conclusion
The quantification of 1-Methylxanthine is achievable through various analytical techniques, with HPLC and LC-MS/MS being the most prominent. While HPLC offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and selectivity, which is often necessary for complex biological matrices and low analyte concentrations. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions and to develop and validate their own analytical methods for 1-Methylxanthine quantification. Establishing a formal inter-laboratory comparison program would be a beneficial future step to further harmonize methodologies and ensure the consistency of results across different research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ejgm.co.uk [ejgm.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reliability of 1-Methylxanthine-¹³C,d₃: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comprehensive assessment of the reliability of 1-Methylxanthine-¹³C,d₃ as an internal standard in bioanalytical methods, comparing its expected performance with alternative standards based on established principles and supporting data from analogous compounds.
In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies of methylxanthines, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1-Methylxanthine-¹³C,d₃, a labeled form of the caffeine (B1668208) metabolite 1-methylxanthine (B19228), is designed to mimic the behavior of the endogenous analyte during sample preparation and analysis, thereby compensating for variability and matrix effects.
Performance Comparison of Internal Standards
The choice of internal standard is critical to the robustness and reliability of a bioanalytical assay. While various compounds can be used, stable isotope-labeled analogues of the analyte are preferred. The following table provides a comparative overview of the expected performance of 1-Methylxanthine-¹³C,d₃ against other potential internal standards. The data is synthesized from studies on analogous ¹³C- and deuterium-labeled methylxanthine standards due to the limited availability of direct comparative studies on 1-Methylxanthine-¹³C,d₃.
| Internal Standard Type | Analyte | Key Performance Characteristics | Advantages | Disadvantages |
| 1-Methylxanthine-¹³C,d₃ | 1-Methylxanthine | Co-elution: Expected to have identical retention time to the analyte. Matrix Effect Compensation: Excellent, due to identical physicochemical properties. Isotopic Stability: High, with minimal risk of back-exchange. | Provides the most accurate and precise quantification by effectively correcting for extraction variability and matrix-induced ion suppression or enhancement. | Higher cost of synthesis compared to other options. |
| Deuterated 1-Methylxanthine (e.g., 1-Methylxanthine-d₃) | 1-Methylxanthine | Co-elution: May exhibit a slight retention time shift (isotope effect), eluting slightly earlier than the analyte. Matrix Effect Compensation: Generally good, but can be compromised if the retention time shift leads to differential ion suppression. Isotopic Stability: Generally stable, but potential for back-exchange of deuterium (B1214612) atoms in certain positions. | More readily available and cost-effective than ¹³C-labeled standards. | Potential for chromatographic separation from the analyte, leading to less accurate correction for matrix effects.[1] |
| Structural Analogue (e.g., Theophylline, Paraxanthine) | 1-Methylxanthine | Co-elution: Different retention time from the analyte. Matrix Effect Compensation: Can be inadequate as it may not experience the same degree of ion suppression or enhancement as the analyte. Isotopic Stability: Not applicable. | Readily available and inexpensive. | Does not perfectly mimic the analyte's behavior during sample preparation and ionization, potentially leading to less accurate and precise results.[2] |
Experimental Protocols
A robust and validated experimental protocol is essential for reliable bioanalytical data. The following is a representative protocol for the quantification of 1-methylxanthine in human plasma using 1-Methylxanthine-¹³C,d₃ as an internal standard, based on established methods for methylxanthine analysis.[3][4]
Key Experiment: Quantification of 1-Methylxanthine in Human Plasma by LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 10 µL of 1-Methylxanthine-¹³C,d₃ internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) and 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 1-methylxanthine from other plasma components and potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
1-Methylxanthine: m/z 167.1 → 110.1
-
1-Methylxanthine-¹³C,d₃: m/z 171.1 → 114.1
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.
-
Mandatory Visualizations
To further clarify the methodologies and underlying principles, the following diagrams are provided.
Conclusion
Based on the principles of bioanalytical method validation and data from analogous stable isotope-labeled compounds, 1-Methylxanthine-¹³C,d₃ is expected to be a highly reliable internal standard for the quantification of 1-methylxanthine in biological matrices. Its key advantage lies in the near-identical physicochemical properties to the analyte, which allows for superior correction of matrix effects and variability during sample processing compared to deuterated or structural analogue internal standards. For researchers aiming for the highest level of accuracy and precision in their bioanalytical studies of 1-methylxanthine, the use of 1-Methylxanthine-¹³C,d₃ is strongly recommended. Rigorous method validation in the target matrix is, as always, essential to ensure the reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Methylxanthine-13C,d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Methylxanthine-13C,d3, a stable isotope-labeled compound. Given the limited specific disposal data for this compound, a cautious approach, treating it as a hazardous chemical waste in accordance with local, state, and federal regulations, is imperative.
Essential Safety & Handling Data
A summary of the key identifying and safety information for this compound is presented below. This information is vital for assessing potential hazards and determining the appropriate disposal pathway.
| Parameter | Data |
| CAS Number | 1202865-49-3[1][2][3] |
| Molecular Formula | ¹³CC₅D₃H₃N₄O₂[2] |
| Physical Form | Powder/Solid[2] |
| Storage Class | 11 - Combustible Solids[2] |
| Water Hazard Class (WGK) | WGK 3 (severe hazard to water)[2] |
| Storage Temperature | -20°C[1][2] |
Experimental Protocol: Waste Handling and Disposal
This protocol outlines the detailed methodology for the safe handling, collection, and disposal of this compound. As this compound is a stable isotope-labeled compound, its disposal does not necessitate special precautions for radioactivity. Instead, it should be managed as a chemical waste, following procedures similar to those for the parent compound, 1-Methylxanthine.
Pre-Disposal Safety & Handling
Before initiating any work that will generate this compound waste, the following safety measures must be implemented:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the formation and inhalation of dust.
-
Avoid Contact: Take precautions to avoid direct contact with the skin, eyes, and clothing. In case of contact, wash the affected area immediately with soap and plenty of water.[1]
Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe and compliant disposal.
Objective: To safely segregate and collect different forms of this compound waste.
Materials:
-
Appropriate PPE (safety glasses, lab coat, chemical-resistant gloves)
-
Designated and clearly labeled chemical waste containers (for solid and liquid waste)
-
Sharps container (for contaminated needles, etc.)
Procedure:
-
Solid Waste:
-
Place all non-sharp solid waste contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container.
-
Ensure the container is clearly labeled "this compound Solid Waste" and includes any relevant hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container.
-
Do not mix with other incompatible chemical wastes.
-
Clearly label the container with "this compound Liquid Waste," the approximate concentration, and list any other solvents present.
-
-
Sharps Waste:
-
Dispose of all contaminated sharps, such as needles and Pasteur pipettes, directly into a designated puncture-resistant sharps container.
-
Label the sharps container "Sharps Waste Contaminated with this compound."
-
Storage of Waste
-
Store all waste containers in a designated, secure satellite accumulation area within the laboratory, such as a secondary containment tray in a fume hood.
-
Keep containers tightly closed and store them in a cool, dry, and well-ventilated place.[1]
-
Given the high water hazard classification (WGK 3), ensure the storage area is away from drains or any areas where a spill could enter the environment.[2]
Final Disposal
Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.
Procedure:
-
Engage a Licensed Waste Disposal Vendor: All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company.
-
Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled according to the vendor's and regulatory requirements. Complete all necessary waste manifests and documentation provided by your institution's Environmental Health and Safety (EHS) department.
-
Consult Safety Data Sheet (SDS) and EHS: Although the available SDS for this compound lacks specific disposal information, always refer to it for handling and hazard information.[1] Consult with your institution's EHS department for specific guidance and to schedule a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Methylxanthine-13C,d3
Essential Safety and Handling Guide for 1-Methylxanthine-13C,d3
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Operation, and Disposal.
This document provides immediate and essential safety and logistical information for the handling of this compound. Given the limited specific toxicity data for this compound, a cautious approach is paramount. The following procedures are based on best practices for handling chemicals with unknown toxicological properties and isotopically labeled compounds.
Core Safety Principles
The primary safety considerations for this compound are dictated by the chemical properties of the 1-Methylxanthine molecule itself, as the stable isotope labeling (Carbon-13 and Deuterium) does not confer radiological hazards.[1] Due to the absence of comprehensive hazard data, it is crucial to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum requirement and should be supplemented with additional protection based on a risk assessment of the specific experimental procedure.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Double-layered nitrile gloves. | To prevent skin contact with the compound. Double gloving is recommended as an extra precaution. |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A lab coat must be worn at all times. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of any dust or aerosols. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to ensure safety and maintain the integrity of the experiment.
1. Preparation and Area Setup:
- Designate a specific area for handling this compound.
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Have all necessary equipment, including a calibrated scale, spatulas, and weighing paper, readily available.
- An emergency eyewash station and safety shower must be accessible.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of the powdered compound within a chemical fume hood to minimize inhalation risk.[1]
- Use anti-static weighing dishes to prevent dispersal of the powder.
- Handle the compound gently to avoid creating airborne dust.
3. Dissolving the Compound:
- If preparing a solution, add the solvent to the weighed compound slowly and carefully.
- Cap the container securely before mixing or vortexing.
4. Experimental Use:
- Clearly label all containers with the compound name, concentration, date, and user's name.
- When transferring solutions, use appropriate pipettes and techniques to avoid splashes and aerosol generation.
5. Post-Handling:
- Wipe down the work area with an appropriate cleaning agent.
- Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, safety goggles.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated weighing paper, gloves, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Route:
-
All waste must be disposed of through the institution's official chemical waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
